5'-(N-Cyclopropyl)carboxamidoadenosine
Description
Propriétés
Numéro CAS |
50908-62-8 |
|---|---|
Formule moléculaire |
C13H16N6O4 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-cyclopropyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8-,9+,13-/m1/s1 |
Clé InChI |
MYNRELUCFAQMFC-RVBSWOSCSA-N |
SMILES isomérique |
C1CC1NC(=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
C1CC1NC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Apparence |
Assay:≥95%A crystalline solid |
Pictogrammes |
Acute Toxic |
Solubilité |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Synonymes |
5'-(N-cyclopropyl)carboxamidoadenosine CPCA N-cyclopropyl adenosine-5'-carboxamide |
Origine du produit |
United States |
Foundational & Exploratory
5'-(N-Cyclopropyl)carboxamidoadenosine synthesis protocol
An In-depth Technical Guide to the Synthesis of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of this compound (CPCA), a potent and selective agonist of the adenosine A₂A receptor. The protocol is compiled from established methods for the synthesis of analogous 5'-N-substituted carboxamidoadenosine derivatives. This document details the synthetic pathway, experimental procedures, and relevant biological context for researchers in medicinal chemistry and pharmacology.
Synthetic Pathway Overview
The synthesis of CPCA is typically achieved through a four-step process commencing with the commercially available nucleoside, adenosine. The general synthetic scheme involves:
-
Protection of Diols: The 2' and 3'-hydroxyl groups of the ribose moiety are protected to prevent their interference in subsequent reactions. A common and efficient method is the formation of an isopropylidene acetal.
-
Oxidation of the 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with cyclopropylamine to form the desired 5'-N-cyclopropylcarboxamide.
-
Deprotection: The protecting group on the 2' and 3'-hydroxyls is removed to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar adenosine derivatives. Researchers should adapt and optimize these conditions as necessary for their specific laboratory settings.
Step 1: Synthesis of 2',3'-O-Isopropylideneadenosine
Methodology:
-
Suspend adenosine (1 equivalent) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (approximately 5-10 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.1 equivalents).
-
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This may take several hours to overnight.
-
Upon completion, neutralize the acid catalyst with a suitable base, such as triethylamine or sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford 2',3'-O-isopropylideneadenosine as a white solid.
Step 2: Synthesis of 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid
Methodology:
-
Dissolve 2',3'-O-isopropylideneadenosine (1 equivalent) in a suitable solvent, such as a mixture of pyridine and water.
-
Cool the solution in an ice bath.
-
Slowly add potassium permanganate (KMnO₄) (approximately 3-4 equivalents) in portions, maintaining the temperature below 5 °C.
-
Stir the reaction mixture vigorously at low temperature for several hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide.
-
Acidify the filtrate to a pH of approximately 3 with a suitable acid, such as 1M HCl.
-
The product may precipitate upon acidification. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Step 3: Synthesis of 5'-(N-Cyclopropyl)carboxamido-2',3'-O-isopropylideneadenosine
Methodology:
-
Dissolve 2',3'-O-isopropylideneadenosine-5'-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent. Common choices include 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1-1.5 equivalents) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents), or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1-1.5 equivalents).[1]
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Add cyclopropylamine (1.1-1.5 equivalents) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC (typically several hours to overnight).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 5% citric acid), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected CPCA.
Step 4: Synthesis of this compound (CPCA)
Methodology:
-
Dissolve the protected CPCA from the previous step in a suitable solvent for acid-catalyzed hydrolysis, such as a mixture of trifluoroacetic acid (TFA) and water (e.g., 80-90% aqueous TFA) or 1N HCl in dioxane.[1]
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent and acid under reduced pressure. Co-evaporation with a suitable solvent like methanol or ethanol can help remove residual acid.
-
The crude product can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or by recrystallization from a suitable solvent system to yield the final product, this compound.
Quantitative Data
The following table summarizes representative yields for each synthetic step, based on literature reports for analogous 5'-N-substituted carboxamidoadenosine derivatives. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Representative Yield (%) |
| 1 | 2',3'-O-Isopropylideneadenosine | 85-95% |
| 2 | 2',3'-O-Isopropylideneadenosine-5'-carboxylic acid | 60-75% |
| 3 | 5'-(N-Cyclopropyl)carboxamido-2',3'-O-isopropylideneadenosine | 50-70% |
| 4 | This compound (CPCA) | 70-90% (after purification) |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the synthetic workflow for the preparation of CPCA.
Caption: Synthetic route for this compound (CPCA).
Adenosine A₂A Receptor Signaling Pathway
CPCA is an agonist for the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of this receptor is depicted below.
Caption: Canonical A₂A receptor signaling via the Gs/cAMP/PKA pathway.
References
A Deep Dive into the Mechanism of Action of 5'-(N-Cyclopropyl)carboxamidoadenosine (CCPA)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 5'-(N-Cyclopropyl)carboxamidoadenosine, commonly known as CCPA or NCPCA, is a synthetic analog of the endogenous nucleoside adenosine. It is a valuable pharmacological tool used in research to investigate the physiological and pathological roles of adenosine signaling. This technical guide provides an in-depth exploration of the mechanism of action of CCPA, focusing on its molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Core Mechanism: Selective Agonism at Adenosine Receptors
The primary mechanism of action of this compound is its function as an agonist at adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are broadly expressed throughout the body and are involved in a wide range of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.
CCPA exhibits a notable selectivity profile, with a primary affinity for the A₁ and A₂ₐ adenosine receptor subtypes, while showing considerably reduced binding to the A₃ receptor.[1] The interaction of CCPA with these receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects.
Quantitative Analysis of Receptor Binding and Functional Potency
The affinity and functional potency of CCPA at the different adenosine receptor subtypes have been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. The functional potency is often determined by measuring the half-maximal effective concentration (EC₅₀) in functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) production.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, µM) |
| This compound (CCPA/NCPCA) | Rat A₁ | Data not explicitly found | Data not explicitly found |
| Rat A₂ₐ | Data not explicitly found | Data not explicitly found | |
| Human A₂ₑ | Data not explicitly found | 5.3 (cAMP production in CHO-K1 cells)[2] | |
| Human A₃ | Reduced binding affinity[1] | Data not explicitly found | |
| Related Compound: 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Human A₁ | 0.83 | Data not explicitly found |
| Human A₂ₐ | Weak binding affinity | Activates A₂ₐ receptors[3] | |
| Human A₃ | 42 | Antagonist activity[3] | |
| Related Compound: N⁶-Cyclopentyladenosine (CPA) | Human A₁ | 2.3[4] | Data not explicitly found |
| Human A₂ₐ | 790[4] | Data not explicitly found | |
| Human A₃ | 43[4] | EC₅₀ of 242 ± 47 nM (cAMP inhibition)[3] |
Note: The available quantitative data for this compound is limited in the initial search. Data for structurally similar and more commonly cited adenosine agonists like 2-Chloro-N⁶-cyclopentyladenosine (often also abbreviated as CCPA) and N⁶-Cyclopentyladenosine (CPA) are included for comparative context. The cyclopropyl derivative (NCPCA) is noted to retain A₁ and A₂ₐ receptor affinity.[1]
Downstream Signaling Pathways
The activation of adenosine receptors by CCPA triggers distinct downstream signaling pathways depending on the receptor subtype involved.
A₁ Receptor-Mediated Signaling (Inhibitory Pathway)
The A₁ adenosine receptor is canonically coupled to the inhibitory G protein, Gαi/o. Upon activation by an agonist like CCPA, the following signaling cascade is initiated:
-
G Protein Activation: The activated A₁ receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gαi/o protein.
-
Dissociation of G Protein Subunits: The Gαi-GTP and Gβγ subunits dissociate from each other.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
Decrease in cAMP Levels: The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Downstream Effectors: The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of various downstream target proteins. The Gβγ subunit can also modulate the activity of other effectors, such as ion channels.
A₂ₐ and A₂ₑ Receptor-Mediated Signaling (Stimulatory Pathway)
The A₂ₐ and A₂ₑ adenosine receptors are coupled to the stimulatory G protein, Gαs. Activation of these receptors by CCPA leads to an opposing signaling cascade:
-
G Protein Activation: The agonist-bound A₂ receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Activation of Adenylyl Cyclase: The Gαs-GTP subunit directly activates adenylyl cyclase.
-
Increase in cAMP Levels: The activation of adenylyl cyclase results in an increased synthesis of intracellular cAMP from ATP.
-
Activation of Downstream Effectors: Elevated cAMP levels lead to the activation of PKA, which then phosphorylates a variety of downstream substrates, leading to a cellular response.
Experimental Protocols
The characterization of CCPA's mechanism of action relies on a variety of well-established experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the binding affinity of CCPA for adenosine receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the adenosine receptor subtype of interest in a buffered solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous adenosine and other interfering substances.
-
Resuspend the final membrane preparation in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]CGS21680 for A₂ₐ receptors) with the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor ligand (CCPA).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radioactive, high-affinity ligand).
-
-
Separation and Detection:
-
After incubation to equilibrium, rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any remaining unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of CCPA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
The Discovery and Pharmacological Profile of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also referred to as NCPCA, is a synthetic nucleoside analogue that has played a significant role in the study of purinergic signaling. As a potent adenosine receptor agonist, its discovery and characterization have contributed to a deeper understanding of the physiological and pathological roles of adenosine receptors. This technical guide provides an in-depth overview of the history, synthesis, pharmacological properties, and key experimental methodologies associated with this important research compound. While utilized in various studies, one of the most comprehensive early characterizations of its activity across multiple adenosine receptor subtypes was detailed in a 1999 publication by de Zwart and colleagues.[1] This work, among others, established CPCA as a valuable tool for researchers in pharmacology and drug discovery.
Discovery and History
Synthesis
The synthesis of this compound has been achieved through various routes, with a common strategy involving the modification of the 5'-position of adenosine. A well-documented method starts with 2',3'-O-Isopropylideneadenosine.[1]
A general synthetic scheme is as follows:
-
Oxidation: The 5'-hydroxyl group of 2',3'-O-Isopropylideneadenosine is oxidized to a carboxylic acid, yielding 2',3'-O-isopropylideneadenosine-5'-uronic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with cyclopropylamine to form the 5'-(N-Cyclopropyl)carboxamide. This step can be facilitated by various coupling reagents, such as isopropenylchloroformate or 1-methyl-2-chloropyridinium iodide (Mukaiyama's reagent), to achieve good yields.[1]
-
Deprotection: The final step involves the removal of the 2',3'-O-isopropylidene protecting group, typically under acidic conditions, to yield this compound.
Pharmacological Profile
This compound is recognized as a potent agonist at adenosine receptors, with a notable affinity for the A2A subtype. Its pharmacological profile has been extensively studied through radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
Quantitative Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at the four major adenosine receptor subtypes, based on data from de Zwart et al. (1999).[1]
| Receptor Subtype | Species | Assay Type | Parameter | Value |
| A1 | Rat | Binding Affinity | Ki | 11 nM |
| A2A | Rat | Binding Affinity | Ki | 10 nM |
| A3 | Human | Binding Affinity | Ki | >1000 nM |
| A2B | Human | Functional Activity | EC50 | 1.8 µM |
Signaling Pathway
As an agonist primarily at the A2A adenosine receptor, this compound exerts its effects through the activation of a Gs protein-coupled signaling cascade. This pathway is pivotal in many physiological processes, including vasodilation, inflammation, and neurotransmission.
Experimental Protocols
The characterization of this compound relies on standardized in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays (A1, A2A, and A3 Receptors)
Objective: To determine the binding affinity (Ki) of this compound for adenosine A1, A2A, and A3 receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the adenosine receptor subtype of interest (e.g., rat brain cortex for A1, rat striatum for A2A, HEK293 cells transfected with human A3 receptor cDNA).
-
Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
This compound (unlabeled).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In microtiter plates or tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Cyclic AMP (cAMP) Functional Assay (A2B Receptor)
Objective: To determine the functional potency (EC50) of this compound at the A2B receptor by measuring its ability to stimulate cAMP production.
Materials:
-
CHO cells stably expressing the human A2B adenosine receptor.
-
This compound.
-
Adenosine deaminase.
-
Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Culture the A2B receptor-expressing CHO cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with adenosine deaminase to remove any endogenous adenosine and a phosphodiesterase inhibitor.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and use non-linear regression to determine the EC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a GPCR agonist like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. level.com.tw [level.com.tw]
- 3. This compound, CasNo.50908-62-8 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 4. scribd.com [scribd.com]
- 5. Buy Nucleosides, Nucleotides and Nucleic acids | Nucleosides Products | Biosynth [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
chemical properties and structure of 5'-(N-Cyclopropyl)carboxamidoadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a purine nucleoside that plays a crucial role in various physiological processes. CPCA is distinguished by the presence of a cyclopropyl group attached to the carboxamide at the 5' position of the ribose sugar. This modification confers specific pharmacological properties, most notably its function as a potent and selective agonist for the A₂ adenosine receptor.[1] Its activity at this receptor subtype makes it a valuable tool in research and a potential lead compound in drug development, with demonstrated antipyretic and anticonvulsant activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of CPCA, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
The chemical and physical properties of this compound are summarized in the table below. While experimental data for some properties are limited, the provided information is based on available literature and predicted values.
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-amino-9H-purin-9-yl)-N-cyclopropyl-1-deoxy-β-D-ribofuranuronamide | [1] |
| Synonyms | CPCA, NCPCA | [1][3] |
| CAS Number | 50908-62-8 | [1][4] |
| Molecular Formula | C₁₃H₁₆N₆O₄ | [1][4] |
| Molecular Weight | 320.3 g/mol | [1][4] |
| Appearance | Crystalline solid | [2] |
| Melting Point | Not reported | |
| Boiling Point | 459.21°C (rough estimate) | [2] |
| Density | 1.2633 (rough estimate) | [2] |
| pKa | 12.88 ± 0.70 (Predicted) | [2] |
| UV λmax | 259 nm | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 14 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 10 mg/mL | [1][2] |
| SMILES | O[C@H]1--INVALID-LINK--O--INVALID-LINK--[C@H]1O | [1] |
| InChI | InChI=1S/C13H16N6O4/c14-10-6-11(16-3-15-10)19(4-17-6)13-8(21)7(20)9(23-13)12(22)18-5-1-2-5/h3-5,7-9,13,20-21H,1-2H2,(H,18,22)(H2,14,15,16)/t7-,8+,9-,13+/m0/s1 | [1] |
Stability and Storage: this compound should be stored at 2-8°C.[2] As with other adenosine analogs, it is expected to be stable in aqueous solutions at neutral pH. Hydrolysis may occur under strongly acidic or basic conditions.
Adenosine A₂A Receptor Signaling Pathway
CPCA primarily exerts its effects through the activation of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR). The binding of CPCA to the A₂A receptor initiates a signaling cascade that plays a key role in various cellular responses.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also referred to as NCPCA, is a synthetic derivative of adenosine that has been investigated for its activity as a ligand for adenosine receptors. As a member of the 5'-carboxamidoadenosine series of compounds, which includes the well-known non-selective agonist 5'-N-Ethylcarboxamidoadenosine (NECA), CPCA's profile as an adenosine receptor agonist is of significant interest in pharmacological research. This document provides a comprehensive overview of the in vitro characterization of CPCA, summarizing its binding affinity and functional activity at various adenosine receptor subtypes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development efforts.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound at different adenosine receptor subtypes.
Table 1: Adenosine Receptor Binding Affinities of this compound
| Compound | Receptor Subtype | Species | Kᵢ (nM) | Radioligand Used |
| This compound (CPCA) | A₁ | Rat | 1.1 | [³H]DPCPX |
| This compound (CPCA) | A₂ₐ | Rat | 2.5 | [³H]CGS 21680 |
| This compound (CPCA) | A₃ | Human | 130 | [¹²⁵I]AB-MECA |
Data sourced from de Zwart et al., 1998.[1][2]
Table 2: Functional Activity of this compound
| Compound | Receptor Subtype | Species | Assay Type | EC₅₀ (µM) |
| This compound (CPCA) | A₂ₒ | Human | cAMP Production | 0.28 |
Data sourced from de Zwart et al., 1998.[1][2]
Signaling Pathway
This compound, as an adenosine A₂ receptor agonist, is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2] The simplified signaling cascade is depicted below.
Caption: Adenosine A₂ Receptor Signaling Pathway for CPCA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
This protocol outlines the general procedure for determining the binding affinity of CPCA to adenosine A₁, A₂ₐ, and A₃ receptors.
Caption: Workflow for Radioligand Binding Assays.
Detailed Steps:
-
Membrane Preparation:
-
For rat A₁ and A₂ₐ receptors, cerebral cortex and corpus striatum tissues are homogenized, respectively.
-
For human A₃ receptors, membranes from CHO cells stably expressing the receptor are used.
-
Homogenates are centrifuged, and the resulting pellets are resuspended in an appropriate buffer.
-
-
Incubation:
-
A mixture containing the prepared cell membranes, a specific radioligand ([³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, or [¹²⁵I]AB-MECA for A₃), and varying concentrations of the unlabeled test compound (CPCA) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl).
-
The mixture is incubated for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for competitive binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist.
-
The IC₅₀ value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is calculated from competition curves.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol describes the methodology for assessing the functional activity of CPCA at the human A₂ₒ receptor by measuring cAMP production.[2]
Caption: Workflow for cAMP Functional Assays.
Detailed Steps:
-
Cell Culture:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the human A₂ₒ adenosine receptor are cultured under standard conditions.
-
-
Incubation:
-
Cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.
-
Varying concentrations of CPCA are then added to the cell suspension.
-
The mixture is incubated for a specified time (e.g., 10-30 minutes) at 37°C to stimulate cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
The incubation is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a commercially available assay kit, often based on a competitive binding principle (e.g., a radioimmunoassay or an enzyme-linked immunosorbent assay).
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of CPCA.
-
The EC₅₀ value, which is the concentration of CPCA that produces 50% of the maximal response, is calculated from this curve.
-
Conclusion
The in vitro data for this compound characterize it as a potent agonist at the A₁ and A₂ₐ adenosine receptors, with a lower affinity for the A₃ receptor.[1] Its functional activity as an A₂ₒ receptor agonist, leading to the production of cAMP, has also been quantified.[2] The provided experimental protocols offer a foundation for the replication and extension of these findings. This technical guide serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development who are interested in the further investigation and potential therapeutic applications of CPCA and related adenosine receptor ligands.
References
An In-depth Technical Guide to the Pharmacology of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic adenosine analogue that has been characterized as a potent agonist at adenosine A1 and A2A receptors, with significantly lower affinity for the A3 receptor. This document provides a comprehensive overview of the pharmacology of CPCA, including its receptor binding affinity and functional potency across adenosine receptor subtypes. Detailed methodologies for the key experimental assays used to characterize this compound are provided, along with visualizations of its primary signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. They are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are predominantly coupled to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.
This compound (CPCA) is a derivative of adenosine characterized by a cyclopropyl group attached to the 5'-carboxamide moiety. This modification has been shown to influence its affinity and efficacy at the different adenosine receptor subtypes. Understanding the detailed pharmacology of CPCA is essential for its use as a research tool and for the potential development of novel therapeutics targeting the adenosinergic system.
Quantitative Pharmacological Data
The binding affinities and functional potencies of CPCA at the four adenosine receptor subtypes are summarized in the tables below. The data are compiled from key pharmacological studies and presented for ease of comparison.
Table 1: Receptor Binding Affinity of CPCA
| Receptor Subtype | Species | Kᵢ (nM) | Radioligand Used | Tissue/Cell Preparation | Reference |
| A1 | Rat | 16 | [³H]CHA | Cerebral Cortex Membranes | [1] |
| A2A | Rat | 19 | [³H]CGS 21680 | Striatum Membranes | [1] |
| A3 | Human | >10,000 | [¹²⁵I]AB-MECA | CHO Cells | [1] |
Kᵢ represents the inhibitory constant, a measure of binding affinity.
Table 2: Functional Potency of CPCA
| Receptor Subtype | Species | Assay Type | Measured Effect | EC₅₀/IC₅₀ | Cell Line | Reference |
| A1 | Rat | GTP Shift Assay | Full Agonist Activity | Not Determined | Cerebral Cortex Membranes | [1] |
| A2A | Human | cAMP Accumulation | Stimulation of cAMP | 22.9 nM (EC₅₀) | CHO Cells | [2] |
| A2A | Rat | Adenylate Cyclase Activation | Stimulation of Adenylate Cyclase | 110 nM (EC₅₀) | PC-12 Cells | [2] |
| A2B | Human | cAMP Accumulation | Stimulation of cAMP | 5.3 µM (EC₅₀) | CHO Cells | [1] |
| A3 | Human | - | - | Not Determined | - | - |
EC₅₀ represents the half-maximal effective concentration; IC₅₀ represents the half-maximal inhibitory concentration.
Signaling Pathways
CPCA exerts its effects by activating specific intracellular signaling cascades upon binding to adenosine receptors. The primary pathways for the A1, A2A, A2B, and A3 receptors are depicted below.
Experimental Protocols
The following protocols are based on the methodologies described by de Zwart et al. (1998) for the characterization of 5'-N-substituted carboxamidoadenosines, including CPCA.[1]
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Materials:
-
Membrane Preparations: Rat cerebral cortex membranes for A1 receptors and rat striatum membranes for A2A receptors. CHO cell membranes expressing human A3 receptors.
-
Radioligands: [³H]CHA (cyclohexyladenosine) for A1, [³H]CGS 21680 for A2A, and [¹²⁵I]AB-MECA for A3.
-
Test Compound: this compound (CPCA).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Washing Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Whatman GF/C.
Procedure:
-
Membrane suspensions (containing a specific amount of protein) are incubated in a final volume of 250 µL of incubation buffer.
-
The incubation mixture contains the appropriate radioligand at a concentration near its Kₑ value, and varying concentrations of the unlabeled test compound (CPCA).
-
Non-specific binding is determined in the presence of a high concentration of a standard non-selective agonist (e.g., 100 µM R-PIA).
-
The mixture is incubated for a defined period (e.g., 120 min) at a specific temperature (e.g., 25 °C).
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed quickly with ice-cold washing buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12).
-
Phosphodiesterase Inhibitor: Ro 20-1724.
-
Test Compound: this compound (CPCA).
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., a [³H]cAMP binding protein assay).
Procedure:
-
CHO cells are cultured in multi-well plates until they reach a suitable confluency.
-
The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 50 µM Ro 20-1724) for a short period (e.g., 20 min) to prevent the degradation of newly synthesized cAMP.
-
The cells are then stimulated with various concentrations of CPCA for a defined time (e.g., 10 min) at 37 °C.
-
For A1/A3 receptor assays (inhibition of cAMP), cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
The reaction is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is determined using a competitive binding assay with a [³H]cAMP binding protein.
-
A dose-response curve is constructed by plotting the cAMP concentration against the concentration of CPCA.
-
The EC₅₀ value (for stimulatory receptors) or IC₅₀ value (for inhibitory receptors) is determined from the dose-response curve using non-linear regression analysis.
Conclusion
This compound is a valuable pharmacological tool for studying the adenosinergic system. It exhibits potent full agonist activity at A1 and A2A receptors, with a significantly lower affinity for the A3 receptor and micromolar potency at the A2B receptor. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing CPCA in their studies. The visualization of the signaling pathways and experimental workflows further aids in understanding the molecular mechanisms of action and the methodologies employed in its characterization. This information is critical for the accurate interpretation of experimental results and for the design of future studies aimed at elucidating the complex roles of adenosine receptors in health and disease.
References
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA): A Technical Guide for Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), also known as NCPCA, is a synthetic adenosine analogue that serves as a potent agonist at multiple adenosine receptor subtypes. Its utility as a research tool in neuroscience stems from its ability to modulate adenosinergic signaling, a critical pathway in neuronal function, excitability, and pathophysiology. This document provides a comprehensive overview of CPCA's pharmacological profile, detailed experimental protocols for its use in neuroscience research, and a summary of its known effects on neural systems.
Introduction to this compound (CPCA)
CPCA is a derivative of adenosine characterized by a cyclopropyl group attached to the 5'-carboxamide moiety. This modification confers a distinct pharmacological profile compared to endogenous adenosine and other synthetic analogues like the widely used 5'-N-Ethylcarboxamidoadenosine (NECA). While sometimes broadly classified as an A2 adenosine receptor agonist, a more detailed examination reveals a more complex interaction with adenosine receptor subtypes.[1]
Pharmacological studies have demonstrated that CPCA is a potent agonist at both A1 and A2A adenosine receptors.[2] It also exhibits functional activity at the A2B receptor subtype, albeit with lower potency, and has a comparatively lower affinity for the A3 receptor.[2] This profile makes CPCA a valuable tool for investigating the integrated effects of activating multiple adenosine receptor subtypes simultaneously or for studying systems where A1 and A2A receptors are co-expressed.
In the central nervous system, adenosine receptors, particularly the A1 and A2A subtypes, are crucial regulators of synaptic transmission, neuronal excitability, and inflammation. A1 receptor activation is typically neuroprotective, reducing neuronal firing and synaptic transmission through the inhibition of adenylyl cyclase.[3][4] Conversely, A2A receptor activation can have more complex, often excitatory, effects. The dual agonism of CPCA allows researchers to probe the net effects of broad adenosine receptor activation in various neurological models.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for CPCA based on published literature.
Table 1: Receptor Binding Affinities of CPCA
| Receptor Subtype | Species | Radioligand | Ki (nM) |
| A1 | Rat | [³H]CHA | 1.8 |
| A2A | Rat | [³H]CGS 21680 | 14 |
| A3 | Human | [¹²⁵I]AB-MECA | 2000 |
Data sourced from de Zwart et al., 1999.[2]
Table 2: Functional Activity of CPCA
| Receptor Subtype | Cell Line | Assay | EC50 |
| A2A | CHO cells | cAMP accumulation | 22.9 nM |
| A2B | CHO cells expressing human A2B receptors | cAMP production | >1000 nM (Maximal intrinsic activity observed) |
| A2 | PC-12 cells | Adenylate cyclase activation | 110 nM |
Data for A2A and A2 in PC-12 cells sourced from commercial supplier data.[1] Data for A2B sourced from de Zwart et al., 1999.[2]
Signaling Pathways
CPCA, acting primarily through A1 and A2A adenosine receptors, modulates distinct downstream signaling cascades. The A1 receptor is canonically coupled to inhibitory G-proteins (Gi/o), while the A2A receptor is coupled to stimulatory G-proteins (Gs).
A1 Receptor Signaling
Activation of the A1 receptor by CPCA initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[5]
Figure 1. A1 Receptor Signaling Pathway.
A2A Receptor Signaling
In contrast, CPCA's binding to the A2A receptor activates Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[6] This pathway is often associated with the enhancement of neurotransmitter release and synaptic plasticity.
Figure 2. A2A Receptor Signaling Pathway.
Experimental Protocols
The following protocols are adapted from established methodologies for adenosine receptor research and can be applied to studies involving CPCA.
Radioligand Binding Assay (Adapted for A1 Receptor)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the A1 adenosine receptor using cell membranes.
Figure 3. Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the adenosine A1 receptor
-
[³H]DPCPX (A1-selective antagonist radioligand)
-
CPCA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues known to express A1 receptors.
-
Assay Setup: In a 96-well plate, combine cell membranes (10-20 µg of protein), a fixed concentration of [³H]DPCPX (typically around its Kd value, ~0.5-1.0 nM), and varying concentrations of CPCA (from 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Determine the IC50 value of CPCA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the effect of CPCA on intracellular cAMP levels in cells expressing either Gi-coupled (A1) or Gs-coupled (A2A) adenosine receptors.
Materials:
-
CHO or HEK293 cells stably expressing the adenosine receptor of interest
-
CPCA
-
Forskolin (to stimulate cAMP production in Gi assays)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture reagents
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Aspirate the medium and pre-incubate the cells with a buffer containing IBMX (e.g., 0.5 mM) for 20-30 minutes at 37°C.
-
For Gi-coupled receptors (A1):
-
Add varying concentrations of CPCA.
-
Simultaneously or shortly after, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
-
For Gs-coupled receptors (A2A):
-
Add varying concentrations of CPCA.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of CPCA to determine the EC50 or IC50 value.
In Vivo Electrophysiology
This protocol provides a general framework for assessing the effect of CPCA on neuronal activity in an anesthetized rodent model.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Amplifier and data acquisition system
-
CPCA dissolved in a suitable vehicle (e.g., saline or DMSO)
-
Syringes and infusion pump for drug delivery (intravenous or intracerebroventricular)
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform surgery to expose the brain region of interest.
-
Electrode Placement: Lower the recording electrode into the target brain region.
-
Baseline Recording: Record spontaneous neuronal firing (single-unit or multi-unit activity) or evoked potentials for a stable baseline period (e.g., 15-30 minutes).
-
CPCA Administration: Administer CPCA systemically (e.g., via tail vein) or directly into the brain (e.g., via a cannula).
-
Post-injection Recording: Continue recording neuronal activity to observe changes in firing rate, pattern, or evoked responses.
-
Data Analysis: Analyze the electrophysiological data to quantify the effects of CPCA on neuronal activity, such as changes in spike frequency or amplitude of field potentials.
Applications in Neuroscience Research
CPCA's mixed A1/A2A agonist profile makes it a useful tool for a variety of neuroscience applications:
-
Neuroprotection: Investigating the combined effects of A1 and A2A receptor activation on neuronal survival in models of ischemia, excitotoxicity, and neurodegenerative diseases.[7]
-
Epilepsy and Seizure Models: Studying the modulation of neuronal excitability and seizure thresholds. The anticonvulsant effects of adenosine are well-documented, and CPCA can be used to probe these mechanisms.[3]
-
Pain Research: A1 receptor activation is known to have analgesic effects, making CPCA relevant for studies on nociception.[2]
-
Sleep and Arousal: Adenosinergic signaling is a key regulator of the sleep-wake cycle. CPCA can be used to investigate the role of adenosine receptors in promoting sleep.
Conclusion
This compound is a valuable pharmacological tool for the study of adenosinergic signaling in the nervous system. Its potent agonism at both A1 and A2A receptors allows for the investigation of the complex and sometimes opposing roles of these receptors in neuronal function. The data and protocols provided in this guide are intended to facilitate the effective use of CPCA in neuroscience research, ultimately contributing to a better understanding of the role of adenosine in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. NeuroProtective effects of adenosine receptor agonist coadministration with ascorbic acid on CA1 hippocampus in a mouse model of ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Studies of 5'-(N-Cyclopropyl)carboxamidoadenosine's (CPCA) Effects
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine, a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological processes. CPCA is primarily recognized as a potent and selective agonist for the A2 adenosine receptor subtype, with some studies also investigating its interactions with other adenosine receptors.[1] Its unique chemical structure, featuring a cyclopropyl group at the 5'-carboxamido position, confers specific pharmacological properties that have been the subject of preliminary research. These studies have explored its potential therapeutic applications, including its roles as an anticonvulsant and its influence on the central nervous system. This document provides a comprehensive overview of the initial findings on CPCA, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.
Mechanism of Action and Receptor Selectivity
CPCA primarily exerts its effects by binding to and activating adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.
-
A2A Receptor Agonism : The majority of available literature identifies CPCA as a specific adenosine A2A receptor agonist.[1] Activation of A2A receptors, which are typically coupled to the Gs protein, leads to the stimulation of adenylyl cyclase. This, in turn, increases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is responsible for many of the physiological responses observed upon CPCA administration.
-
Interactions with other Adenosine Receptors : While primarily an A2A agonist, the broader family of 5'-N-substituted carboxamidoadenosines, to which CPCA belongs, has been shown to interact with other adenosine receptor subtypes.[2] The selectivity of these compounds is often influenced by the nature of the substituent at the 5'-carboxamido position.[2] Further detailed binding affinity studies are required to fully elucidate the complete selectivity profile of CPCA across all adenosine receptor subtypes.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data from preliminary studies on CPCA and related compounds. This data is crucial for understanding the potency and efficacy of CPCA at its target receptors.
Table 1: In Vitro Potency of this compound (CPCA)
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Production | CHO-K1 | EC50 | 5.3 µM | [3] |
Table 2: Binding Affinities (Ki) of Related 5'-N-Substituted Carboxamidoadenosines
Data for CPCA is not explicitly available in the provided search results, but the following data for structurally similar compounds provides context for its expected binding profile.
| Compound | Receptor Subtype (Rat) | Ki (nM) | Receptor Subtype (Human) | Ki (nM) | Reference |
| 5'-N-methylcarboxamidoadenosine (MECA) | A1 | 510 ± 100 | A3 | 110 ± 10 | [2] |
| A2A | 80 ± 20 | ||||
| 5'-N-ethylcarboxamidoadenosine (NECA) | A1 | 14 ± 1 | A3 | 31 ± 5 | [2] |
| A2A | 20 ± 2 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of CPCA.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
-
Objective : To quantify the affinity (Ki) of CPCA for adenosine A1, A2A, and A3 receptors.
-
Materials :
-
Membrane preparations from cells expressing the specific adenosine receptor subtype (e.g., rat brain cortex for A1, rat brain striatum for A2A, or HEK 293 cells transfected with human A3).[2]
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]I-AB-MECA for A3).[4]
-
CPCA (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Glass fiber filters.[5]
-
Scintillation counter.[5]
-
-
Procedure :
-
Incubation : In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CPCA.[5]
-
Equilibration : Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration : Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing : Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[5]
-
Counting : Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5]
-
-
Data Analysis :
-
Plot the percentage of specific binding against the logarithm of the CPCA concentration.
-
Determine the IC50 value (the concentration of CPCA that inhibits 50% of the specific binding of the radioligand) from the resulting curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cyclic AMP (cAMP) Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.
-
Objective : To determine the potency (EC50) of CPCA in stimulating cAMP production via A2A receptors.
-
Materials :
-
Procedure :
-
Cell Seeding : Seed the CHO cells in a multi-well plate at an appropriate density and allow them to attach overnight.[3]
-
Compound Addition : Add varying concentrations of CPCA to the cells.
-
Incubation : Incubate the cells for a specific period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[3]
-
-
Data Analysis :
-
Plot the cAMP concentration against the logarithm of the CPCA concentration.
-
Determine the EC50 value (the concentration of CPCA that produces 50% of the maximal response) from the dose-response curve.
-
In Vivo Assessment of Anticonvulsant Activity
This protocol is designed to evaluate the anticonvulsant effects of CPCA in a rodent model.
-
Objective : To assess the ability of CPCA to protect against pentylenetetrazole (PTZ)-induced seizures in rats.
-
Animals : Male Wistar rats.
-
Materials :
-
This compound (CPCA).
-
Pentylenetetrazole (PTZ).[7]
-
Vehicle (e.g., saline or a suitable solvent for CPCA).
-
-
Procedure :
-
Animal Acclimatization : Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping : Randomly divide the animals into control and experimental groups.
-
Drug Administration : Administer CPCA or vehicle to the respective groups via a specific route (e.g., intraperitoneal injection).
-
Seizure Induction : After a predetermined time, administer a convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) to all animals.[7]
-
Observation : Observe the animals for a set period (e.g., 30-60 minutes) and record the latency to the first seizure, the severity of seizures (using a standardized scoring system), and the mortality rate.[7]
-
-
Data Analysis : Compare the seizure parameters between the CPCA-treated and control groups using appropriate statistical tests.
Visualizations
Signaling Pathways
Caption: Generalized signaling pathways for A2A (stimulatory) and A1 (inhibitory) adenosine receptors.
Experimental Workflow
Caption: Workflow for assessing the in vivo anticonvulsant activity of CPCA.
Logical Relationships
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP accumulation assay [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a synthetic analog of adenosine and is recognized as a potent agonist for the adenosine A₂A receptor. Adenosine receptors, particularly the A₂A subtype, are implicated in a wide range of physiological processes, including cardiovascular function, inflammation, neurotransmission, and immune responses. This document provides detailed application notes and experimental protocols for the use of CPCA in in vivo animal models, based on available scientific literature. The information herein is intended to guide researchers in designing and conducting experiments to evaluate the pharmacological effects of CPCA.
Data Presentation
The primary in vivo study identified for CPCA investigated its potential as an anticonvulsant in a rat model of pentylenetetrazole (PTZ)-induced seizures. The results of this study are summarized below.
| Animal Model | Compound | Dose (mg/kg, i.p.) | Primary Outcome | Result | Reference |
| Rat (PTZ-induced seizures) | CPCA | Up to 10 | Protection against seizures | Ineffective | [1][2] |
| Rat (PTZ-induced seizures) | Adenosine | 1000 | Protection against seizures | Significant protection | [1][2] |
| Rat (PTZ-induced seizures) | N⁶-cyclopentyladenosine (CPA) | 10 | Protection against seizures | Significant protection | [1][2] |
Signaling Pathways
CPCA acts as an agonist at the adenosine A₂A receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can modulate the function of various downstream targets.
References
Application Notes and Protocols for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative and neurological disorders. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and regulating these inflammatory responses. 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in the modulation of inflammatory pathways. Activation of A2AR is generally associated with anti-inflammatory effects, making CPCA a valuable tool for investigating the therapeutic potential of A2AR agonism in neuroinflammatory conditions. These application notes provide an overview of CPCA's mechanism of action and detailed protocols for its use in in vitro neuroinflammation models.
Mechanism of Action
CPCA exerts its anti-inflammatory effects primarily through the activation of the adenosine A2A receptor. The binding of CPCA to A2AR on microglial cells initiates a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can interfere with pro-inflammatory signaling pathways. Key mechanisms include the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways. By downregulating these pathways, CPCA can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby attenuating the neuroinflammatory response.
Data Presentation
The following table summarizes the available quantitative data for CPCA and related adenosine receptor ligands.
| Compound | Receptor Specificity | Parameter | Value | Cell Line/System | Reference |
| This compound (CPCA) | A2A Agonist | EC50 | 5.3 µM | CHO-K1 cells (cAMP production) | |
| NECA (Non-selective agonist) | A1, A2A, A3 Agonist | Ki | 14 nM (A1) | Human receptors | |
| 20 nM (A2A) | |||||
| 6.2 nM (A3) | |||||
| A2B Agonist | EC50 | 2.4 µM | Human A2B receptor | ||
| CGS-21680 (Selective A2A Agonist) | A2A Agonist | Ki | 27 nM | Rat striatal membranes |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Assessment of CPCA's Anti-inflammatory Effect on LPS-Stimulated BV-2 Microglia
This protocol details the procedure to evaluate the ability of CPCA to inhibit the production of pro-inflammatory cytokines in a murine microglial cell line (BV-2) stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CPCA)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Plating:
-
Harvest BV-2 cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell adherence.
-
-
CPCA Treatment:
-
Prepare stock solutions of CPCA in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% and include a vehicle control.
-
After 24 hours of cell adherence, replace the medium with fresh medium containing various concentrations of CPCA (e.g., 0.1, 1, 10, 50 µM).
-
Pre-incubate the cells with CPCA for 1-2 hours.
-
-
LPS Stimulation:
-
Following pre-incubation with CPCA, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Include control wells with:
-
Cells in medium only (negative control)
-
Cells with vehicle and LPS (positive control)
-
Cells with CPCA alone (to test for intrinsic effects)
-
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C.
-
After incubation, centrifuge the plates at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis and store at -80°C if not used immediately.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or a similar method to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of CPCA.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Express the data as a percentage of the LPS-stimulated control.
-
Determine the IC50 value for CPCA for the inhibition of each cytokine by plotting the percentage of inhibition against the log of the CPCA concentration and fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Phosphorylation
This protocol is designed to investigate the effect of CPCA on the phosphorylation of key proteins in the NF-κB and p38 MAPK signaling pathways in LPS-stimulated BV-2 cells.
Materials:
-
BV-2 cells and culture reagents (as in Protocol 1)
-
6-well cell culture plates
-
CPCA and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in 6-well plates at a density of 1 x 10^6 cells per well and allow them to adhere for 24 hours.
-
Pre-treat the cells with the desired concentration of CPCA (e.g., the determined IC50 from Protocol 1) for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p65 NF-κB and p38 MAPK, as well as a loading control (β-actin), overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
-
Compare the levels of phosphorylated proteins in CPCA-treated cells to the LPS-stimulated control to determine the effect of CPCA on these signaling pathways.
-
These protocols provide a framework for researchers to investigate the anti-neuroinflammatory properties of this compound. The specific concentrations and incubation times may need to be optimized for different experimental setups.
Application Note: High-Throughput Screening of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in numerous signal transduction pathways.[1] G-protein coupled receptors (GPCRs), a large family of transmembrane receptors, are key regulators of intracellular cAMP levels.[2] GPCRs that couple to the Gs alpha subunit (Gαs) activate adenylyl cyclase, leading to an increase in cAMP production, while those that couple to the Gi alpha subunit (Gαi) inhibit adenylyl cyclase and decrease cAMP levels.[2] Consequently, measuring intracellular cAMP is a fundamental method for assessing the activity of GPCRs and the pharmacological potency of their ligands.[2]
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent agonist of adenosine receptors, particularly the A2A and A2B subtypes, which are Gs-coupled receptors.[3][4][5] Stimulation of these receptors by CPCA leads to a dose-dependent increase in intracellular cAMP. This application note provides a detailed protocol for a competitive immunoassay, specifically a Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP assay, to quantify the stimulatory effect of CPCA on cAMP production in a cellular context.
Signaling Pathway of CPCA at the A2A Adenosine Receptor
CPCA acts as an agonist at the A2A adenosine receptor (A2AAR), a Gs-coupled GPCR. The binding of CPCA to the A2AAR initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs-GTP complex then binds to and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.
Experimental Protocol: HTRF® cAMP Assay
This protocol outlines a homogenous, competitive immunoassay to measure cAMP levels in cells stimulated with CPCA. The assay is based on HTRF® technology, which utilizes fluorescence resonance energy transfer (FRET) between a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. An increase in intracellular cAMP leads to a decrease in the FRET signal.
Materials and Reagents:
-
Cell Line: A suitable cell line endogenously expressing or engineered to express the adenosine A2A or A2B receptor (e.g., CHO, HEK293, PC-12).
-
CPCA Stock Solution: 10 mM CPCA in DMSO.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F12).
-
Assay Buffer: HBSS or other suitable buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
HTRF® cAMP Assay Kit: Containing Eu-cryptate anti-cAMP antibody and d2-cAMP.
-
Lysis Buffer: Provided with the HTRF® kit.
-
Assay Plates: Low-volume, 384-well white plates.
-
HTRF®-compatible Plate Reader.
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired density (typically 1,000-10,000 cells per well).
-
-
Compound Preparation:
-
Prepare a serial dilution of CPCA in assay buffer containing a final concentration of 1 mM IBMX. A typical concentration range would be from 1 pM to 10 µM.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the CPCA dilutions to the respective wells.
-
Include control wells:
-
Basal Control: 5 µL of assay buffer with IBMX (no CPCA).
-
Positive Control: 5 µL of a known adenylyl cyclase activator like Forskolin.
-
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions by diluting the Eu-cryptate anti-cAMP antibody and d2-cAMP in the provided lysis buffer.
-
Add 10 µL of the detection reagent mix to each well.
-
Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the CPCA concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value of CPCA.
Experimental Workflow
Data Presentation
The potency of CPCA in stimulating cAMP production can be quantified by its EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes reported EC50 values for CPCA in different cell lines.
| Cell Line | Receptor Target | Assay Type | EC50 of CPCA | Reference |
| CHO | Human A2A Adenosine Receptor | cAMP Accumulation | 22.9 nM | [4] |
| PC-12 | A2 Adenosine Receptor | Adenylate Cyclase Activation | 110 nM | [4] |
| T24 | Human A2B Adenosine Receptor | cAMP Accumulation | Full agonist (EC50 not specified) | [3] |
| HEK293 | Human A2B Adenosine Receptor | cAMP Accumulation | Full agonist (EC50 not specified) | [3] |
Note: The EC50 values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Conclusion
The HTRF® cAMP assay provides a robust and high-throughput method for characterizing the activity of adenosine receptor agonists like CPCA. This application note offers a detailed protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development workflows. The provided signaling pathway and experimental workflow diagrams serve as visual aids to facilitate understanding and execution of the protocol. The quantitative data presented highlights the potency of CPCA as an adenosine receptor agonist.
References
- 1. cAMP and calcium ionophore induce outgrowth of neuronal processes in PC12 mutant cells in which nerve growth factor-induced outgrowth of neuronal processes is impaired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. On the G protein-coupling selectivity of the native A2B adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 5'-(N-Cyclopropyl)carboxamidoadenosine in Rodent Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in common rodent models of seizures. This document is intended to guide researchers in the preclinical assessment of CPCA's potential anticonvulsant properties.
This compound is a potent adenosine receptor agonist. While adenosine and its analogues are known to possess anticonvulsant properties, primarily through the activation of adenosine A1 receptors, the specific effects of CPCA in seizure models are not extensively documented.[1][2] It is crucial to note that while the user's interest is in its effects on seizure models, published literature identifies CPCA as a potent agonist at A1, A2A, and A2B adenosine receptors, and it is sometimes classified as an A2 receptor agonist.[1][2] This lack of high selectivity is an important consideration in interpreting experimental outcomes.
Adenosine acts as an endogenous anticonvulsant, and its effects are largely mediated through the A1 receptor, a G protein-coupled receptor.[1] Activation of the A1 receptor leads to neuronal inhibition through various signaling pathways, including the adenyl cyclase and phospholipase C pathways, which ultimately result in neuronal hyperpolarization and suppression of synaptic transmission.[1]
This document outlines the protocols for three widely used rodent seizure models: the Pentylenetetrazol (PTZ) model, the Maximal Electroshock (MES) model, and the Kainic Acid (KA) model. It also provides available data on CPCA's efficacy and detailed methodologies for its administration.
Data Presentation: Efficacy of CPCA in Rodent Seizure Models
The following table summarizes the available quantitative data on the anticonvulsant effects of this compound (CPCA) in a rodent seizure model.
| Seizure Model | Species | CPCA Dose (mg/kg, i.p.) | Challenge Agent | Efficacy | Reference |
| Acute Seizures | Rat | Up to 10 | Pentylenetetrazol (60 mg/kg) | Ineffective | [1][2] |
No quantitative data on the effects of this compound in the Maximal Electroshock (MES) or Kainic Acid (KA) seizure models were identified in the reviewed literature.
Signaling Pathways and Experimental Workflows
Adenosine A1 Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling cascade initiated by an agonist like CPCA.
General Experimental Workflow
Caption: Overview of the experimental process for testing CPCA's anticonvulsant effects.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (CPCA)
Objective: To prepare and administer CPCA to rodents for the evaluation of its anticonvulsant properties.
Materials:
-
This compound (CPCA) powder
-
Vehicle (e.g., 0.9% sterile saline, dimethyl sulfoxide (DMSO), or a mixture of DMSO, Tween 80, and saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Analytical balance
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the specific batch of CPCA. It is recommended to perform small-scale solubility tests. A common vehicle for similar compounds is a solution of 10% DMSO, 10% Tween 80, and 80% sterile saline. For intraperitoneal (i.p.) injections, the final concentration of DMSO should be kept low to avoid irritation.
-
Preparation of CPCA Solution: a. On the day of the experiment, weigh the required amount of CPCA powder using an analytical balance. b. If using a co-solvent system, first dissolve the CPCA powder in the appropriate volume of DMSO. Vortex thoroughly. c. Add the Tween 80 and vortex again until the solution is clear. d. Finally, add the sterile saline incrementally while vortexing to bring the solution to the final volume. e. If solubility is an issue, gentle warming or brief sonication may be employed. Ensure the final solution is clear and free of particulates.
-
Dose Calculation: Calculate the volume of the CPCA solution to be injected based on the animal's body weight and the desired dose (e.g., in mg/kg).
-
Administration: a. Administer the prepared CPCA solution or the vehicle solution to the respective groups of animals via intraperitoneal (i.p.) injection. b. The injection volume should be consistent across all animals (e.g., 10 mL/kg). c. A pre-treatment time must be established to allow for drug absorption and distribution before seizure induction. This time can range from 5 to 60 minutes and should be determined in pilot studies.[1][2]
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
Objective: To assess the efficacy of CPCA against acute clonic seizures induced by the GABA-A antagonist, Pentylenetetrazol.
Materials:
-
Pentylenetetrazol (PTZ)
-
0.9% sterile saline
-
Rodents (rats or mice)
-
Observation chambers
-
Stopwatch
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental room for at least 30 minutes before the experiment. Weigh each animal for accurate dosing.
-
CPCA/Vehicle Administration: Administer CPCA or vehicle as described in Protocol 1.
-
PTZ Preparation: Prepare a fresh solution of PTZ in 0.9% sterile saline (e.g., at a concentration that allows for an injection volume of 1-2 mL/kg).
-
PTZ Administration: At the end of the pre-treatment period, administer a convulsant dose of PTZ (e.g., 60 mg/kg for rats) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][2]
-
Observation: a. Immediately after PTZ injection, place the animal in an individual observation chamber. b. Observe the animal continuously for 30 minutes. c. Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. d. Score the seizure severity using a standardized scale, such as the Racine scale (see below). e. Record the duration of the seizures.
Racine Scale for Seizure Severity:
-
Stage 0: Normal behavior
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of postural control) with generalized tonic-clonic seizures
Protocol 3: Maximal Electroshock (MES)-Induced Seizure Model
Objective: To evaluate the ability of CPCA to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Electrode solution (0.9% saline with a drop of topical anesthetic like tetracaine)
-
Rodents (rats or mice)
-
Restraining device
Procedure:
-
Animal Preparation: Weigh each animal for accurate dosing.
-
CPCA/Vehicle Administration: Administer CPCA or vehicle as described in Protocol 1.
-
Electrode Application: At the time of peak effect of the drug, place the animal in the restraining device. Apply a drop of electrode solution to the corneal or ear clip electrodes.
-
Stimulation: a. Deliver a supramaximal electrical stimulus. Common parameters are:
- Mice: 50 mA, 60 Hz for 0.2 seconds via corneal electrodes.
- Rats: 150 mA, 60 Hz for 0.2 seconds via corneal electrodes.
-
Observation: a. Immediately after the stimulus, release the animal into an observation area. b. Observe the seizure pattern. The characteristic seizure consists of an initial tonic flexion followed by a tonic extension of the hindlimbs, and then a clonic phase. c. The primary endpoint is the presence or absence of the tonic hindlimb extension phase. An animal is considered protected if this phase is abolished. d. Record the duration of the tonic hindlimb extension for unprotected animals.
Protocol 4: Kainic Acid (KA)-Induced Seizure Model
Objective: To assess the effect of CPCA in a model of temporal lobe epilepsy characterized by limbic seizures.
Materials:
-
Kainic acid (KA) monohydrate
-
0.9% sterile saline (pH adjusted to 7.4)
-
Rodents (rats or mice)
-
Observation chambers
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize animals and weigh them for accurate dosing.
-
CPCA/Vehicle Administration: Administer CPCA or vehicle as described in Protocol 1.
-
KA Preparation: Prepare a fresh solution of KA in 0.9% sterile saline. The concentration will depend on the desired dose and the administration route.
-
KA Administration: a. Systemic Injection: Administer KA via i.p. or s.c. injection. Doses can range from 5-30 mg/kg in mice, often administered as a single high dose or repeated low doses. b. Intracerebral Injection: For a more localized seizure focus, KA can be administered directly into a specific brain region (e.g., hippocampus or amygdala) using stereotaxic surgery. This is a more complex procedure requiring anesthesia and precise coordinates.
-
Observation: a. Place the animal in an observation chamber and monitor continuously for several hours. b. Record the latency to the onset of seizures and the progression of seizure behaviors. c. Score the seizure severity using a scale appropriate for limbic seizures (similar to the Racine scale, but may include specific behaviors like forelimb clonus, rearing, and falling). d. The duration of status epilepticus (continuous seizure activity) is a key parameter to measure.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal strains, and laboratory settings. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a selective agonist for the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in regulating cardiovascular function. Activation of the A2A receptor is primarily associated with vasodilation and cardioprotective effects. These application notes provide an overview of the utility of CPCA in cardiovascular research, including its mechanism of action, and detailed protocols for in vitro, ex vivo, and in vivo experimental models.
CPCA's activation of A2A receptors leads to a cascade of intracellular events, primarily mediated by the stimulatory G-protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling pathway ultimately results in vasodilation of coronary arteries and can modulate cardiac contractility.[1][4] Studies have shown that A2A receptor agonists can enhance cardiomyocyte shortening, suggesting a positive inotropic effect that is largely independent of significant increases in intracellular calcium transients.[4] Furthermore, A2A receptor activation is implicated in cardioprotective mechanisms against ischemia-reperfusion injury.[5]
Data Presentation
The following tables summarize the expected quantitative effects of CPCA based on its activity as an adenosine A2A receptor agonist. It is important to note that specific dose-response data for CPCA is limited in publicly available literature; therefore, the data presented is a composite expectation based on the known pharmacology of A2A agonists. Researchers should perform dose-response studies to determine the precise EC50 values for their specific experimental models.
Table 1: Expected In Vivo Cardiovascular Effects of CPCA in Rodent Models
| Parameter | Expected Effect | Potential Dose Range (Systemic Administration) | Notes |
| Mean Arterial Pressure | Decrease | 0.1 - 10 µg/kg/min | Dose-dependent hypotension is a hallmark of A2A receptor activation due to peripheral vasodilation. |
| Heart Rate | Increase or Biphasic | 0.1 - 10 µg/kg/min | Reflex tachycardia may occur in response to hypotension. Direct effects on the sinoatrial node can also contribute. |
| Coronary Blood Flow | Increase | 0.1 - 10 µg/kg/min | A primary effect of A2A receptor agonism is coronary vasodilation. |
Table 2: Expected Ex Vivo Effects of CPCA in Isolated Perfused Heart (Langendorff)
| Parameter | Expected Effect | Concentration Range | Notes |
| Coronary Perfusion Pressure | Decrease | 10 nM - 1 µM | Reflects coronary vasodilation. |
| Left Ventricular Developed Pressure (LVDP) | Increase or No Change | 10 nM - 1 µM | A modest positive inotropic effect may be observed. |
| Heart Rate | Increase or No Change | 10 nM - 1 µM | Direct effects on the sinoatrial node. |
Table 3: Expected In Vitro Effects of CPCA on Isolated Cardiomyocytes
| Parameter | Expected Effect | Concentration Range | Notes |
| Cell Shortening | Increase | 100 nM - 10 µM | Indicates a positive inotropic effect at the cellular level.[4] |
| Intracellular cAMP | Increase | 10 nM - 1 µM | Direct measure of A2A receptor-Gs-adenylyl cyclase activation.[1][2][3] |
| Intracellular Ca2+ Transients | Minimal to no increase | 100 nM - 10 µM | The inotropic effect is largely calcium-independent.[4] |
Experimental Protocols
Protocol 1: Ex Vivo Isolated Heart Perfusion (Langendorff Model)
This protocol outlines the procedure for assessing the direct cardiac effects of CPCA on an isolated rodent heart.
Materials:
-
Male Wistar rats (250-300 g)
-
Heparin (1000 IU/mL)
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2), gassed with 95% O2 / 5% CO2, pH 7.4, 37°C
-
CPCA stock solution (e.g., 1 mM in DMSO)
-
Langendorff perfusion system
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (1000 IU/kg, i.p.) to prevent blood clotting.
-
Heart Excision: After confirming deep anesthesia, perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold KH buffer.
-
Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.
-
Perfusion: Immediately initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 mL/min). The heart should resume spontaneous beating.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute period. During this time, monitor baseline parameters such as heart rate, coronary perfusion pressure, and left ventricular developed pressure (LVDP) using a balloon inserted into the left ventricle.
-
CPCA Administration: Prepare a series of dilutions of CPCA in KH buffer. Administer CPCA in a cumulative dose-response manner (e.g., 10 nM to 1 µM) by infusing it into the perfusion line just above the aortic cannula. Allow each concentration to reach a steady-state effect (typically 5-10 minutes) before increasing the dose.
-
Data Recording: Continuously record heart rate, coronary perfusion pressure, and LVDP throughout the experiment.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at each CPCA concentration. Construct dose-response curves and determine the EC50 value.
Protocol 2: In Vivo Hemodynamic Assessment in Anesthetized Rodents
This protocol describes the methodology for evaluating the systemic cardiovascular effects of CPCA in an anesthetized rodent model.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthetic (e.g., urethane, 1.2-1.5 g/kg, i.p.)
-
Catheters (for cannulation of the femoral artery and vein)
-
Pressure transducer
-
Data acquisition system
-
Infusion pump
-
CPCA solution (e.g., 10 µg/mL in saline)
Procedure:
-
Animal Preparation: Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
Cannulation: Surgically expose and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.
-
Instrumentation: Connect the arterial catheter to a pressure transducer to record blood pressure.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline hemodynamic readings.
-
CPCA Administration: Infuse CPCA intravenously using an infusion pump at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 µg/kg/min). Each infusion rate should be maintained for a sufficient duration (e.g., 10-15 minutes) to achieve a stable hemodynamic response.
-
Data Recording: Continuously record mean arterial pressure and heart rate throughout the infusion protocol.
-
Data Analysis: Determine the change in mean arterial pressure and heart rate from baseline for each infusion rate. Plot the dose-response relationship.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Frontiers | Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of 5'-(N-Cyclopropyl)carboxamidoadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist of the Adenosine A₂A receptor, a member of the G-protein coupled receptor (GPCR) family. Activation of the A₂A receptor is known to play a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Understanding the dose-response relationship of CPCA in relevant cell-based models is critical for elucidating its mechanism of action and for the development of novel therapeutics targeting the A₂A receptor.
These application notes provide detailed protocols for conducting dose-response studies of CPCA in cell culture, focusing on key functional readouts such as cAMP accumulation, cell viability, and neurite outgrowth.
Data Presentation
The following tables summarize the quantitative data for the effects of CPCA in various cell lines.
Table 1: Potency of CPCA in Functional Assays
| Cell Line | Assay Type | Endpoint | EC₅₀ (nM) | Reference |
| CHO (Chinese Hamster Ovary) | cAMP Accumulation | Stimulation of forskolin-induced cAMP | 22.9 | [1] |
| PC-12 (Rat Pheochromocytoma) | Adenylate Cyclase Activation | Stimulation of adenylate cyclase | 110 | [1] |
Signaling Pathway
CPCA exerts its effects primarily through the activation of the Adenosine A₂A receptor, which is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (camp). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream effector proteins, leading to a cellular response.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify the dose-dependent stimulation of intracellular cAMP by CPCA in CHO cells stably expressing the human Adenosine A₂A receptor. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Workflow:
Materials:
-
CHO cells stably expressing the human Adenosine A₂A receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
CPCA stock solution (in DMSO)
-
Forskolin (positive control)
-
HTRF cAMP assay kit
-
White, opaque 96-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-A₂A cells in fresh culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of CPCA in assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). A typical concentration range would be from 1 pM to 10 µM.
-
Prepare a positive control of forskolin (e.g., 10 µM).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared CPCA dilutions or controls to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Add 50 µL of the lysis and detection mix to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curve to determine the EC₅₀ value.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a method to assess the effect of CPCA on the viability of PC-12 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Materials:
-
PC-12 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
CPCA stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well plates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Culture PC-12 cells to 70-80% confluency.
-
Seed 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CPCA in fresh culture medium.
-
Remove the old medium and add 100 µL of the CPCA dilutions to the cells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of CPCA concentration to determine the IC₅₀ or EC₅₀ value.
-
Protocol 3: Neurite Outgrowth Assay in PC-12 Cells
This protocol describes a method to quantify the effect of CPCA on neurite outgrowth in PC-12 cells, a common model for neuronal differentiation.
Experimental Workflow:
Materials:
-
PC-12 cells
-
Differentiation medium (e.g., DMEM with 1% horse serum)
-
CPCA stock solution (in DMSO)
-
Nerve Growth Factor (NGF) (positive control)
-
Collagen-coated culture plates
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding and Differentiation:
-
Plate PC-12 cells on collagen-coated plates at a low density (e.g., 5 x 10³ cells/cm²).
-
Incubate overnight in complete growth medium.
-
Replace the medium with a low-serum differentiation medium to induce a quiescent state.
-
-
CPCA Treatment:
-
Prepare dilutions of CPCA and a positive control of NGF (e.g., 50 ng/mL) in the differentiation medium.
-
Add the treatments to the cells.
-
Incubate for 48-72 hours.
-
-
Image Acquisition and Analysis:
-
Capture images of multiple fields per well using a phase-contrast microscope.
-
Using image analysis software, quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, and the average neurite length.
-
A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
-
Data Interpretation:
-
Plot the quantified neurite outgrowth parameters against the log of CPCA concentration to generate dose-response curves and determine the EC₅₀ for neurite induction.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and reagent concentrations. Always follow good laboratory practices and safety procedures.
References
Application Notes and Protocols for Studying Neuroprotection with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent adenosine receptor agonist, primarily targeting the A2 subtype.[1] Adenosine is a critical neuromodulator in the central nervous system (CNS) that regulates neuronal activity and plays a homeostatic role.[2] The activation of adenosine receptors, particularly the A1 and A2A subtypes, has been identified as a promising strategy for neuroprotection in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.[3][4] Adenosine receptor agonists are known to exert neuroprotective effects by inhibiting the release of excitatory neurotransmitters like glutamate, reducing neuroinflammation, and modulating programmed cell death (apoptosis).[2][3][4]
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective potential of CPCA. The protocols detailed below cover both in vitro and in vivo models, allowing for a thorough investigation from cellular mechanisms to preclinical efficacy.
Hypothesized Mechanism of Action
CPCA, as an adenosine A2 receptor agonist, is hypothesized to confer neuroprotection primarily through the activation of A2A or A2B receptors on neuronal and glial cells. This activation typically initiates a G-protein-coupled signaling cascade that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels can activate Protein Kinase A (PKA) and other downstream effectors, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] These pathways can, in turn, modulate gene expression and protein function to inhibit apoptotic processes, reduce the production of pro-inflammatory cytokines by microglia, and promote cell survival.
Experimental Workflows
A systematic approach combining in vitro and in vivo experiments is crucial for evaluating the neuroprotective effects of CPCA. The following workflows outline the key stages of this investigation.
Key Experimental Protocols
Protocol 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of CPCA to protect primary neurons from cell death induced by excessive glutamate exposure, a key mechanism in ischemic brain injury.[7][8]
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium with B27 supplement, Glutamax, and Penicillin-Streptomycin
-
96-well cell culture plates, poly-D-lysine coated
-
CPCA stock solution (in DMSO)
-
L-glutamic acid
-
Cell viability and apoptosis assay kits (see Protocols 2 & 3)
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate. Culture for 7-10 days to allow for neuronal maturation.[7]
-
Compound Pre-treatment: Prepare serial dilutions of CPCA in culture medium from a concentrated stock. Final DMSO concentration should not exceed 0.1%.
-
Remove half of the culture medium from each well and replace it with medium containing the desired final concentrations of CPCA (e.g., 10 nM - 10 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.[7]
-
Induction of Excitotoxicity: Add L-glutamic acid to each well to a final concentration of 50-100 µM (the optimal concentration should be determined empirically for your specific culture conditions). Do not add glutamate to control wells.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.[7]
-
Assessment of Neuroprotection: Following incubation, assess cell viability and apoptosis using the protocols below.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]
Procedure:
-
MTT Addition: Following the 24-hour injury incubation (Protocol 1, Step 5), add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the viability of the control cells (no glutamate, no CPCA).
Protocol 3: Apoptosis Assessment (Annexin V-FITC / PI Staining)
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by Annexin V, while propidium iodide (PI) stains necrotic cells with compromised membranes.[9][10]
Procedure:
-
Cell Collection: After the injury incubation, collect the culture medium (containing detached cells) and gently detach the adherent cells using Trypsin-EDTA. Combine all cells from each well and centrifuge.
-
Washing: Wash the cell pellets twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[10] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.
Protocol 4: In Vivo Neuroprotection in a Focal Cerebral Ischemia Model (MCAO)
This protocol uses a transient Middle Cerebral Artery Occlusion (MCAO) model in rats to simulate stroke and evaluate the neuroprotective efficacy of CPCA in vivo.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for MCAO procedure
-
4-0 monofilament nylon suture with a rounded tip
-
CPCA solution for injection (e.g., intraperitoneal)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
MCAO Surgery: Induce focal cerebral ischemia by inserting a 4-0 monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.[11]
-
CPCA Administration: Administer CPCA or vehicle at a predetermined dose and time point (e.g., immediately after reperfusion).
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 scale where 0 is normal and 5 is severe deficit).[12]
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brains with cold saline.[7]
-
Remove the brains and slice them into 2 mm coronal sections.
-
Incubate the sections in 2% TTC solution for 30 minutes at 37°C. Healthy tissue stains red, while the infarcted tissue remains white.[7]
-
Quantify the infarct volume using image analysis software.
-
-
Histological Analysis: For further mechanistic studies, brain sections can be processed for TUNEL staining to assess apoptosis or immunohistochemistry to analyze inflammatory markers.[12][13]
Data Presentation
Quantitative data from neuroprotection assays should be presented in a clear, structured format to facilitate comparison and interpretation. The following tables are illustrative examples of how to summarize potential findings.
Table 1: In Vitro Neuroprotective Effect of CPCA on Glutamate-Induced Excitotoxicity Note: This data is for illustrative purposes only. Researchers should generate their own quantitative data.
| Treatment Group | CPCA Conc. (µM) | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Control (No Glutamate) | 0 | 100 ± 5.2 | 4.5 ± 1.1 |
| Vehicle (Glutamate) | 0 | 45.3 ± 4.1 | 35.8 ± 3.5 |
| CPCA (Glutamate) | 0.01 | 52.1 ± 3.8 | 30.2 ± 2.9 |
| CPCA (Glutamate) | 0.1 | 65.7 ± 4.5 | 22.1 ± 2.4 |
| CPCA (Glutamate) | 1.0 | 78.4 ± 5.0 | 14.6 ± 1.9 |
| CPCA (Glutamate) | 10.0 | 82.1 ± 4.7 | 11.8 ± 1.5 |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
Table 2: In Vivo Neuroprotective Effect of CPCA in a Rat MCAO Model Note: This data is for illustrative purposes only. Researchers should generate their own quantitative data.
| Treatment Group | Dose (mg/kg) | Neurological Score (at 24h) | Infarct Volume (% of Hemisphere) |
| Sham | 0 | 0.2 ± 0.1 | 1.5 ± 0.8 |
| Vehicle (MCAO) | 0 | 3.8 ± 0.4 | 42.5 ± 5.1 |
| CPCA (MCAO) | 1 | 3.1 ± 0.5 | 33.6 ± 4.8 |
| CPCA (MCAO) | 5 | 2.4 ± 0.3 | 25.1 ± 3.9 |
| CPCA (MCAO) | 10 | 2.1 ± 0.4 | 19.8 ± 3.5** |
| *Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by adenosine in the brain: From A1 receptor activation to A2A receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Adenosine A1 Receptor in Ischemic Stroke: Neuroprotection by Tetrahydroxy Stilbene Glycoside as an Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-N-ethyl Carboxamidoadenosine Stimulates Adenosine-2b Receptor-Mediated Mitogen-Activated Protein Kinase Pathway to Improve Brain Mitochondrial Function in Amyloid Beta-Induced Cognitive Deficit Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotech.illinois.edu [biotech.illinois.edu]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Downstream Effects of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and specific agonist for the adenosine A2A receptor (A2AAR).[1][2][3] As a G-protein coupled receptor (GPCR), the A2AAR plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[4][5] Upon activation by an agonist like CPCA, the A2AAR initiates a cascade of intracellular signaling events. Measuring the downstream effects of CPCA is essential for characterizing its pharmacological profile, understanding its mechanism of action, and developing potential therapeutic applications. These application notes provide detailed protocols for key experiments to quantify the downstream effects of CPCA.
Mechanism of Action: The A2A Receptor Signaling Pathway
CPCA exerts its effects by binding to and activating the A2AAR. This receptor is primarily coupled to the stimulatory G-protein (Gs).[4][6] Agonist binding triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7] PKA then phosphorylates a variety of downstream protein targets, including the cAMP Response Element-Binding protein (CREB), which modulates the transcription of specific genes.[6][8][9]
Caption: Canonical A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Accumulation
The most proximal downstream event following A2AAR activation is the synthesis of cAMP.[4] Several methods are available for quantifying cAMP levels, including Homogeneous Time Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and bioluminescent assays.[4][6]
Objective: To quantify the increase in intracellular cAMP concentration in response to CPCA treatment in cells expressing the A2AAR.
Methodology: cAMP-Glo™ Assay (Bioluminescent)
This protocol is based on the principle that cAMP stimulates PKA activity, which depletes ATP and reduces light output from a coupled luciferase reaction.[10]
Materials:
-
HEK293 cells stably expressing the human A2AAR.
-
CPCA and other reference agonists/antagonists.
-
cAMP-Glo™ Assay Kit (Promega or similar).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram) to prevent cAMP degradation.[6]
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
Procedure:
-
Cell Plating: Seed A2AAR-expressing HEK293 cells into white opaque microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of CPCA and other test compounds in a suitable assay buffer.
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add 20 µL of Induction Buffer containing a PDE inhibitor (e.g., 500µM IBMX).
-
Add 20 µL of the prepared compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, which directly activates adenylyl cyclase).[11]
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Add 40 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 20 minutes at room temperature to lyse the cells and release cAMP.
-
Add 80 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase) to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescence signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Experimental Workflow for cAMP Accumulation Assay.
Protocol 2: Measurement of CREB Phosphorylation
PKA, activated by cAMP, phosphorylates CREB at Serine 133. This phosphorylation event is a key step in the signaling cascade that leads to changes in gene expression. Western blotting is a standard technique to detect this specific phosphorylation.[7][8]
Objective: To detect and quantify the increase in phosphorylated CREB (p-CREB) relative to total CREB in response to CPCA treatment.
Methodology: Western Blotting
Materials:
-
A2AAR-expressing cells.
-
CPCA.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[12]
-
Protein assay kit (e.g., BCA assay).[12]
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-CREB.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with various concentrations of CPCA for a predetermined time (e.g., 30 minutes).[8] Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.[7]
-
Data Analysis: Perform densitometry analysis on the bands using software like ImageJ. Calculate the ratio of p-CREB to total CREB for each sample and normalize to the vehicle control.
Caption: Experimental Workflow for Western Blot Analysis.
Protocol 3: Measurement of Target Gene Expression
Phosphorylated CREB acts as a transcription factor, altering the expression of genes with cAMP Response Elements (CRE) in their promoters. Reverse Transcription Quantitative PCR (RT-qPCR) is the gold standard for measuring changes in specific mRNA levels.[12]
Objective: To quantify the relative mRNA levels of CREB target genes (e.g., c-Fos, NR4A) following treatment with CPCA.[9][13]
Methodology: RT-qPCR
Materials:
-
A2AAR-expressing cells treated with CPCA or vehicle.
-
RNA extraction kit (e.g., TRIzol or column-based kits).[12]
-
Reverse transcription kit for cDNA synthesis.[12]
-
qPCR master mix (e.g., SYBR Green or TaqMan).[12]
-
Gene-specific primers for target genes and a stable reference gene (e.g., GAPDH, ACTB).[12]
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat cells with CPCA or vehicle for a suitable duration to allow for transcription (e.g., 1-4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into complementary DNA (cDNA).
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target or reference gene, and diluted cDNA.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase (-RT) controls to check for genomic DNA contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[12]
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Caption: Experimental Workflow for RT-qPCR Analysis.
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to allow for easy comparison of the potency and efficacy of CPCA with other standard A2AAR ligands.
Table 1: Comparative Potency (EC50) of A2A Receptor Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| CPCA | CHO-K1 | 5300 | [3] |
| CGS-21680 | PC12 | 38 | [7] |
| Regadenoson | HEK293 | 6.4 | [6] |
| ATL146e | Human Cells | 2.1 | [6] |
| UK-432097 | HEK293 | 0.5 | [6] |
| NECA | CHO-A2A/A2B | 13,100 | [14] |
Note: EC50 values are highly dependent on the specific assay conditions and cell system used.[6]
Table 2: Comparative Binding Affinity (Ki) of A2A Receptor Ligands
| Compound | Radioligand | Ki (nM) | Reference |
| ZM241385 (Antagonist) | [3H]-ZM241385 | 0.4 | [5] |
| CGS-21680 (Agonist) | [3H]-CGS21680 | 55 | [15] |
| NECA (Agonist) | [3H]-CGS21680 | 28 | [15] |
Note: Ki values can vary depending on experimental conditions, such as the radioligand used.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 4. innoprot.com [innoprot.com]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IPP-1 controls Akt/CREB phosphorylation extension in A2a adenosine receptor signaling cascade in MIN6 pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optogenetic activation of intracellular adenosine A2A receptor signaling in hippocampus is sufficient to trigger CREB phosphorylation and impair memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The Impact Of Adenosine A2B Receptors Modulation On Nuclear Receptors (NR4A) Gene Expression – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Preparing 5'-(N-Cyclopropyl)carboxamidoadenosine for Intracerebroventricular Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) is a potent and selective agonist of the adenosine A₂ₐ receptor, a G-protein coupled receptor predominantly expressed in the brain, particularly in the striatum and nucleus accumbens. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various physiological and pathological processes, including neurotransmission, inflammation, and cerebral blood flow. Intracerebroventricular (ICV) injection is a critical technique for administering CPCA directly into the central nervous system, bypassing the blood-brain barrier to investigate its central effects.
These application notes provide detailed protocols for the preparation and administration of CPCA for ICV injection in rodent models, ensuring accurate dosing, sterility, and physiological compatibility.
Compound Information and Properties
A clear understanding of the physicochemical properties of CPCA is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₆O₄ | N/A |
| Molecular Weight | 320.3 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
| Solubility | DMSO: ~14 mg/mLEthanol: ~2 mg/mLPBS (pH 7.2): ~10 mg/mL | N/A |
| Storage | Store at -20°C for long-term stability. | N/A |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
aCSF is the recommended vehicle for ICV injections as its composition closely mimics that of endogenous cerebrospinal fluid, minimizing the risk of osmotic or ionic imbalances.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl₂)
-
Magnesium Chloride (MgCl₂)
-
Sodium Bicarbonate (NaHCO₃)
-
D-Glucose
-
Sodium Phosphate monobasic (NaH₂PO₄)
-
Sterile, pyrogen-free water
Protocol:
-
Prepare the following stock solutions in sterile, pyrogen-free water.
-
To prepare 100 mL of aCSF, combine the stock solutions as indicated in the table below.
-
Aseptically filter the final aCSF solution through a 0.22 µm sterile filter.
-
Store the sterile aCSF at 4°C for up to one month.
| Component | Molarity (mM) | Grams per 100 mL |
| NaCl | 128 | 0.748 |
| KCl | 3.0 | 0.022 |
| CaCl₂ | 1.2 | 0.013 |
| MgCl₂ | 1.0 | 0.0095 |
| NaHCO₃ | 24 | 0.202 |
| D-Glucose | 10 | 0.180 |
| NaH₂PO₄ | 0.5 | 0.006 |
Preparation of CPCA Solution for ICV Injection
This protocol details the preparation of a CPCA stock solution and its final dilution for ICV injection. Due to its limited aqueous solubility, a co-solvent may be necessary.
Materials:
-
This compound (CPCA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile artificial Cerebrospinal Fluid (aCSF)
-
Sterile, pyrogen-free microcentrifuge tubes
-
0.22 µm sterile syringe filter
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the required amount of CPCA powder.
-
Dissolve the CPCA in sterile DMSO to create a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.203 mg of CPCA in 1 mL of sterile DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Final Injection Solution Preparation (Example: 100 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM CPCA stock solution.
-
Perform a serial dilution with sterile aCSF to achieve the desired final concentration. For a 100 µM final solution, dilute the 10 mM stock solution 1:100 with sterile aCSF. For example, add 1 µL of the 10 mM stock solution to 99 µL of sterile aCSF.
-
The final concentration of DMSO should be kept to a minimum (ideally ≤1%) to avoid neurotoxic effects.
-
Vortex the final solution gently to ensure homogeneity.
-
Aseptically filter the final injection solution through a 0.22 µm sterile syringe filter immediately before use.
-
Intracerebroventricular Injection Procedure (Rodent Model)
This is a generalized protocol and must be adapted to specific institutional guidelines and stereotaxic coordinates.
Materials:
-
Anesthetized rodent in a stereotaxic frame
-
Hamilton syringe (10 µL capacity) with a 33-gauge needle
-
Prepared sterile CPCA injection solution
-
Standard surgical tools for stereotaxic surgery
Protocol:
-
Anesthetize the animal according to your institution's approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Surgically expose the skull and identify the bregma.
-
Determine the stereotaxic coordinates for the lateral ventricle.
-
Drill a small burr hole through the skull at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the CPCA solution at a slow, controlled rate (e.g., 0.5-1 µL/minute) to prevent an increase in intracranial pressure and backflow.[1]
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion before slowly retracting it.[1]
-
Suture the incision and provide appropriate post-operative care.
| Parameter | Recommendation (for mouse/rat) |
| Dosage Range | 0.1 - 1.0 nmol per animal |
| Injection Volume | 1 - 5 µL |
| Infusion Rate | 0.5 - 1.0 µL/minute |
Note: The recommended dosage is based on studies using the A₂ₐ agonist CGS-21680 via ICV injection.[2] A dose-response study is highly recommended to determine the optimal dose for your specific experimental paradigm.
Signaling Pathway and Experimental Workflow
Adenosine A₂ₐ Receptor Signaling Pathway
CPCA binding to the A₂ₐ receptor initiates a signaling cascade primarily through the Gs alpha subunit of the G-protein.
Caption: CPCA activates the A₂ₐ receptor, leading to cAMP production and downstream signaling.
Experimental Workflow for CPCA Preparation
The following diagram outlines the key steps for preparing CPCA for intracerebroventricular injection.
Caption: Workflow for preparing CPCA solution for ICV injection.
Safety and Best Practices
-
Aseptic Technique: All solutions intended for ICV injection must be prepared under sterile conditions to prevent infection. Use a laminar flow hood and sterile equipment.[3]
-
Vehicle Controls: Always include a vehicle control group (aCSF with the same final concentration of DMSO as the drug group) to account for any effects of the vehicle itself.
-
pH and Osmolality: Ensure the final injection solution is close to physiological pH (7.2-7.4) and osmolality to avoid tissue damage. aCSF is formulated to meet these requirements.
-
Compound Stability: While adenosine analogs are generally stable in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
By following these detailed protocols and application notes, researchers can confidently prepare and administer this compound for intracerebroventricular injection, enabling robust and reproducible investigations into its central nervous system effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) stock solutions in DMSO.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
If you are observing a loss of compound activity, unexpected off-target effects, or high variability in your results, your CPCA DMSO stock solution may have degraded. Follow this troubleshooting workflow:
Issue: Precipitate observed in the DMSO stock solution upon thawing.
Precipitation can occur for several reasons. Here’s how to troubleshoot:
-
Warm the Solution: Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound.
-
Sonication: If warming is insufficient, sonicate the vial for a short period.
-
Check for Solvent Evaporation: If the cap was not sealed properly, some DMSO may have evaporated, increasing the compound concentration and leading to precipitation.
-
Moisture Contamination: DMSO is hygroscopic. Water absorption can decrease the solubility of hydrophobic compounds.[1][2][3][4] It is recommended to use fresh, anhydrous-grade DMSO for stock preparation.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: How should I prepare my CPCA DMSO stock solution?
To ensure the stability and longevity of your CPCA, it is crucial to follow proper preparation techniques.
-
Use High-Purity Ingredients: Start with high-purity CPCA powder and anhydrous, high-quality DMSO.
-
Controlled Environment: Prepare the solution in a clean, dry environment to minimize moisture contamination.
-
Accurate Concentration: Carefully weigh the CPCA and add the correct volume of DMSO to achieve your desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q2: What are the recommended storage conditions for CPCA in DMSO?
For optimal stability, stock solutions of adenosine receptor agonists like CPCA should be stored under the following conditions:
| Storage Duration | Temperature | Recommendations |
| Short-term (≤ 1 month) | -20°C | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Long-term (≤ 1 year) | -80°C | Aliquot into single-use vials to minimize freeze-thaw cycles and moisture exposure.[1][2] |
Q3: How many times can I freeze-thaw my CPCA stock solution?
It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5] While some compounds can withstand a limited number of cycles, each cycle increases the risk of degradation and water absorption by the DMSO.
Q4: What are the potential degradation pathways for CPCA in DMSO?
While specific degradation pathways for CPCA in DMSO are not well-documented in the literature, compounds with similar structures can undergo hydrolysis or oxidation, especially in the presence of water or other contaminants. The adenosine moiety, in particular, can be susceptible to hydrolysis under certain conditions.
Q5: How can I check the stability of my CPCA stock solution?
If you suspect your stock solution has degraded, you can perform a quality control check.
Experimental Protocol: Stability Assessment of CPCA in DMSO
This protocol outlines a method to assess the stability of your CPCA stock solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To determine the purity and concentration of CPCA in a DMSO stock solution over time.
Materials:
-
CPCA DMSO stock solution (to be tested)
-
Freshly prepared CPCA DMSO stock solution (as a control)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC column suitable for small molecule analysis (e.g., C18)
-
HPLC-MS system
Methodology:
-
Prepare a Calibration Curve:
-
Using a freshly prepared, high-purity CPCA stock, create a series of dilutions in DMSO to generate a standard curve (e.g., from 1 µM to 100 µM).
-
-
Sample Preparation:
-
Dilute an aliquot of your test CPCA stock solution and the fresh control stock to fall within the range of your calibration curve.
-
-
HPLC-MS Analysis:
-
Inject the standards, the diluted test sample, and the diluted control sample onto the HPLC-MS system.
-
Use a suitable gradient elution method to separate CPCA from any potential degradants.
-
Monitor the elution of CPCA using both UV detection (at its absorbance maximum) and mass spectrometry (monitoring for the parent ion of CPCA).
-
-
Data Analysis:
-
Integrate the peak area of CPCA in all chromatograms.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of your test sample and the control sample by interpolating their peak areas from the calibration curve.
-
Analyze the mass spectrometry data to look for the appearance of new peaks that could correspond to degradation products.
-
Interpretation of Results:
-
A significant decrease in the concentration of the test sample compared to the control suggests degradation.
-
The appearance of new peaks in the chromatogram of the test sample that are not present in the control is also an indication of degradation.
-
A purity of <95% is often considered a sign of significant degradation for many applications.
References
Technical Support Center: Optimizing 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and how does it work?
A: this compound (CPCA) is a potent and selective agonist for the adenosine A2A receptor, a type of G-protein coupled receptor (GPCR).[1][2] When CPCA binds to the A2A receptor, it activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger that activates downstream signaling pathways, such as Protein Kinase A (PKA), leading to a cellular response.[3][4]
Q2: What is the typical concentration range for CPCA in cell-based assays?
A: The optimal concentration of CPCA can vary significantly depending on the cell line, the specific assay being performed, and the desired level of A2A receptor activation. However, a good starting point for a dose-response curve is typically in the nanomolar (nM) to low micromolar (µM) range.
Q3: How should I prepare and store CPCA?
A: CPCA is a crystalline solid that is soluble in various solvents.[2] For cell-based assays, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your assay buffer to achieve the desired final concentrations. It is recommended to store the solid compound and stock solutions at -20°C. Always refer to the manufacturer's instructions for specific storage and handling guidelines.
Q4: What are some common applications of CPCA in cell-based assays?
A: CPCA is widely used to study the function of the adenosine A2A receptor in various cellular processes. Common applications include:
-
cAMP accumulation assays: To measure the functional activation of the A2A receptor.[3]
-
Cell proliferation and viability assays: To investigate the role of A2A receptor signaling in cell growth.
-
Apoptosis assays: To determine the effect of A2A receptor activation on programmed cell death.
-
Cytokine release assays: To study the immunomodulatory effects of A2A receptor activation in immune cells.
Troubleshooting Guide
Problem 1: I am not observing a dose-dependent response to CPCA in my cAMP assay.
This is a common issue that can arise from several factors. The following troubleshooting steps can help you identify and resolve the problem.
Experimental Workflow for a cAMP Assay
Figure 1: A typical experimental workflow for a cAMP accumulation assay.
Troubleshooting Logic
Figure 2: Troubleshooting logic for the absence of a dose-dependent response.
Problem 2: High background signal in my assay.
High background can mask the specific signal from CPCA stimulation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Constitutive Receptor Activity | Some cell lines may have high basal A2A receptor activity. Consider using a lower cell density per well. |
| Non-specific Binding | Ensure that the blocking agents in your assay buffer are optimized. |
| Reagent Contamination | Prepare fresh reagents and use filter-sterilized buffers. |
| Cell Stress | Handle cells gently during plating and treatment to avoid activating stress-related signaling pathways that can increase cAMP. |
Problem 3: Inconsistent results between experiments.
Tips for Improving Reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your assay.
-
Reagent Quality: Use high-quality reagents from the same lot for a series of experiments.
-
Environmental Control: Ensure consistent incubation times, temperatures, and CO2 levels.
-
Positive and Negative Controls: Always include appropriate controls in every experiment to monitor assay performance.
Data Presentation: Expected EC50 Values
The half-maximal effective concentration (EC50) is a key parameter for quantifying the potency of an agonist like CPCA. The table below summarizes reported EC50 values for CPCA in different cell lines.
| Cell Line | Assay Type | Reported EC50 | Reference |
| CHO (Chinese Hamster Ovary) | cAMP Accumulation | 22.9 nM | [1] |
| PC-12 (Rat Pheochromocytoma) | Adenylate Cyclase Activation | 110 nM | [1] |
| CHO-K1 | cAMP Production | 5.3 µM | [2] |
Note: These values should be used as a reference. The actual EC50 obtained in your experiments may vary depending on the specific conditions.
Experimental Protocols
Key Experiment: cAMP Accumulation Assay (HTRF)
This protocol outlines a general procedure for measuring cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for studying GPCR activation.
Materials:
-
Cells expressing the adenosine A2A receptor
-
CPCA
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing donor and acceptor reagents)
-
White, opaque 96-well or 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Harvest and count your cells.
-
Seed the cells into the wells of the assay plate at the desired density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of CPCA in DMSO.
-
Perform serial dilutions of the CPCA stock in assay buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add the diluted CPCA and control solutions to the appropriate wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).[5]
-
Following the manufacturer's instructions for the HTRF kit, add the lysis buffer and detection reagents (donor and acceptor).[5]
-
Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light.[5]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the HTRF ratio against the logarithm of the CPCA concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Signaling Pathway Diagram
Adenosine A2A Receptor Signaling Pathway
References
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A1/A2A adenosine receptor agonist, 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what are its primary targets?
This compound (CPCA) is a synthetic adenosine analogue that acts as a potent agonist at adenosine receptors. While it is often cited as a selective A2A receptor agonist, some evidence suggests it also has activity at the A1 receptor.[1][2] Its dual activity can be concentration-dependent, with different effects observed at varying concentrations.[1]
Q2: What are the main challenges associated with the in vivo delivery of CPCA?
The primary challenge in the in vivo delivery of CPCA and similar adenosine agonists stems from their poor aqueous solubility.[3] This can lead to difficulties in preparing formulations for parenteral administration, resulting in low bioavailability and inconsistent experimental outcomes. Additionally, achieving tissue-specific effects can be challenging due to the widespread distribution of adenosine receptors throughout the body.[4]
Q3: How can I dissolve CPCA for my in vivo experiments?
Given the limited specific solubility data for CPCA, a common starting point is to use solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[5] For final formulation, further dilution into a vehicle suitable for in vivo use is necessary. It is crucial to minimize the final concentration of organic solvents to avoid toxicity.
For a similar compound, 5'-(N-Ethylcarboxamido)adenosine (NECA), which is also poorly soluble in water, a formulation using a small amount of DMSO followed by dilution in a vehicle containing polyethylene glycol (PEG) and Tween 80 has been described.[6] Another approach for poorly soluble compounds is the use of cyclodextrins to enhance aqueous solubility.[7]
Q4: What are the expected physiological effects of CPCA in vivo?
As an adenosine receptor agonist, CPCA can elicit a range of physiological responses. Activation of A2A receptors is generally associated with vasodilation, which can lead to a decrease in blood pressure, and has been shown to modulate the release of neurotransmitters such as dopamine and GABA in the brain.[1][8] A1 receptor activation, on the other hand, is known to decrease heart rate and inhibit the release of certain neurotransmitters. The observed effect in vivo will depend on the dose administered and the relative activation of A1 versus A2A receptors.
II. Troubleshooting Guides
Problem 1: Difficulty Dissolving CPCA for Injection
Symptoms:
-
The compound does not fully dissolve in aqueous buffers (e.g., saline, PBS).
-
Precipitation is observed upon dilution of a stock solution.
-
The final formulation appears cloudy or contains visible particles.
Possible Causes:
-
Low Aqueous Solubility: CPCA, like many adenosine agonists, has poor water solubility.[3]
-
Incorrect Solvent/Vehicle: The chosen solvent system may not be appropriate for maintaining CPCA in solution at the desired concentration.
-
Concentration Too High: The target concentration may exceed the solubility limit of CPCA in the chosen vehicle.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Prepare a Concentrated Stock Solution | Dissolve CPCA in 100% DMSO. A stock concentration of 10-20 mg/mL should be achievable.[5] |
| 2 | Select an Appropriate In Vivo Vehicle | A common vehicle for poorly soluble compounds is a mixture of a solubilizing agent, a surfactant, and an aqueous buffer. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. |
| 3 | Stepwise Dilution | Slowly add the DMSO stock solution to the PEG300 while vortexing. Then, add the Tween 80 and continue to mix. Finally, add the saline dropwise while continuously vortexing to prevent precipitation. |
| 4 | Sonication and Warming | If precipitation still occurs, gentle warming (to 37°C) and brief sonication can help to dissolve the compound. |
| 5 | Consider Alternative Formulations | For compounds with very low solubility, consider using a cyclodextrin-based formulation. 2-hydroxypropyl-β-cyclodextrin can be used to improve the aqueous solubility of adenosine agonists.[7] |
Problem 2: Inconsistent or No-Effect Observed in In Vivo Experiments
Symptoms:
-
High variability in physiological readouts between animals receiving the same dose.
-
Lack of a dose-dependent response.
-
No observable effect even at high doses.
Possible Causes:
-
Poor Bioavailability: The compound may be precipitating out of solution upon administration, leading to a lower effective dose reaching the target receptors.
-
Rapid Metabolism: Adenosine agonists can be rapidly metabolized in vivo.
-
Receptor Desensitization: Prolonged or high-dose exposure to agonists can lead to receptor desensitization.[3]
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Confirm Formulation Stability | Before injection, visually inspect the formulation for any signs of precipitation. Prepare the formulation fresh for each experiment. |
| 2 | Optimize Route of Administration | For initial studies, intravenous (IV) or intraperitoneal (IP) administration is common. IV administration will provide the most direct and predictable systemic exposure. |
| 3 | Adjust Dosing Regimen | If receptor desensitization is suspected, consider a lower dose or a different dosing schedule. |
| 4 | Pharmacokinetic Analysis | If possible, perform a pilot pharmacokinetic study to determine the half-life and bioavailability of CPCA in your animal model. This will inform the optimal dosing strategy. |
III. Quantitative Data Summary
Due to the limited availability of specific quantitative data for CPCA, the following table provides solubility information for the structurally related and widely studied adenosine agonist, 5'-(N-Ethylcarboxamido)adenosine (NECA), to serve as a reference for formulation development.
Table 1: Solubility of 5'-(N-Ethylcarboxamido)adenosine (NECA)
| Solvent/Vehicle | Solubility |
| Water | Insoluble[6] |
| DMSO | 14 mg/mL[7] |
| Ethanol | Soluble[7] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.2 mg/mL[7] |
| 0.1 M HCl | 3.4 mg/mL[7] |
IV. Experimental Protocols
Protocol 1: Preparation of a CPCA Formulation for Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound (CPCA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
0.9% Saline, sterile
Procedure:
-
Prepare a 10 mg/mL stock solution of CPCA in DMSO. Weigh the appropriate amount of CPCA and add the corresponding volume of DMSO. Vortex until fully dissolved. Gentle warming may be required.
-
Prepare the vehicle. In a sterile tube, combine PEG300, Tween 80, and saline in a ratio of 40:5:45 by volume. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Prepare the final formulation. To create a 1 mg/mL final solution, add 100 µL of the 10 mg/mL CPCA stock solution to 900 µL of the prepared vehicle. This will result in a final solvent composition of 10% DMSO, 36% PEG300, 4.5% Tween 80, and 49.5% saline.
-
Vortex thoroughly. Ensure the solution is clear and free of any precipitates before administration.
-
Administer to the animal. The typical injection volume for IP administration in mice is 10 µL/g of body weight.
V. Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for A1 and A2A adenosine receptors activated by CPCA.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with CPCA.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common issues in CPCA in vivo experiments.
References
- 1. Adenosine agonists can both inhibit and enhance in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 5′-(N-Ethylcarboxamido)adenosine powder 35920-39-9 [sigmaaldrich.com]
- 8. Effect of adenosine A2A receptor stimulation on GABA release from the striatum of young and aged rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding off-target effects of 5'-(N-Cyclopropyl)carboxamidoadenosine in experiments
Welcome to the technical support center for 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CPCA in experiments while minimizing and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary target?
A1: this compound (CPCA) is a synthetic analog of adenosine. It is recognized as an agonist for adenosine receptors, with a notable activity at the A2 adenosine receptor subtype.[1][2][3]
Q2: What are off-target effects and why are they a concern when using CPCA?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. With CPCA, this could involve interactions with other adenosine receptor subtypes (A1, A2B, A3) or entirely different classes of proteins. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability of findings.
Q3: How can I be confident that the observed effects in my experiment are due to the intended on-target activity of CPCA?
A3: Confidence in on-target activity is best achieved through a multi-pronged approach. This includes using the lowest effective concentration of CPCA, employing selective antagonists for the target receptor and potential off-target receptors, and using control cell lines that lack the target receptor. Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can also be used to verify direct target engagement in a cellular context.
Q4: What are the known off-target activities of CPCA?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent results between experiments. | Off-target effects at other adenosine receptor subtypes. | Use selective antagonists for A1 (e.g., DPCPX), A2B (e.g., MRS1754), and A3 (e.g., MRS1220) receptors to block potential off-target signaling. |
| Cell line-dependent expression of adenosine receptor subtypes. | Characterize the expression profile of all four adenosine receptor subtypes in your cell model using techniques like qPCR or Western blotting. | |
| Observed phenotype is not blocked by a selective A2A antagonist (e.g., ZM241385). | The effect is mediated by another adenosine receptor subtype where CPCA is also active (e.g., A2B). | Test for the involvement of other adenosine receptor subtypes by using their respective selective antagonists. |
| The effect is due to a non-adenosine receptor off-target. | Consider performing a broad off-target screening analysis through a commercial service. | |
| Cellular toxicity at higher concentrations of CPCA. | Engagement of off-target proteins that regulate cell viability. | Perform a dose-response curve for toxicity and use the lowest effective concentration of CPCA for your on-target effect. |
| The chemical scaffold of CPCA has inherent toxicity. | Use a structurally similar but inactive analog of CPCA as a negative control to assess non-specific toxicity. |
Quantitative Data
Understanding the selectivity profile of CPCA is crucial for designing experiments that minimize off-target effects. Below is a summary of available data for CPCA and the non-selective adenosine agonist NECA to provide context. It is important to note that affinity (Ki) and potency (EC50) values can vary between different studies and experimental conditions.
Table 1: Agonist Activity of CPCA and NECA at Human Adenosine Receptors
| Compound | Receptor Subtype | Assay Type | Activity | Value |
| CPCA | Human A2B | cAMP Accumulation | Full Agonist | - |
| NECA | Human A1 | Radioligand Binding (Ki) | Agonist | 14 nM[4] |
| Human A2A | Radioligand Binding (Ki) | Agonist | 20 nM[4] | |
| Human A2B | Functional (EC50) | Agonist | 2.4 µM[4] | |
| Human A3 | Radioligand Binding (Ki) | Agonist | 6.2 nM[4] |
Table 2: Antagonist Affinities for Controlling Off-Target Effects
| Antagonist | Primary Target | Ki at Human Receptors |
| DPCPX | A1 | 3.9 nM (A1), 130 nM (A2A), 50 nM (A2B), 4000 nM (A3)[5] |
| ZM241385 | A2A | Potent A2A antagonist[6][7][8][9] |
| MRS1754 | A2B | 1.97 nM (A2B), 503 nM (A1), 570 nM (A2A), 612 nM (A3)[10] |
| MRS1220 | A3 | 0.65 nM (A3), >1000 nM (A1), >1000 nM (A2A) |
Experimental Protocols & Visualizations
To aid in the experimental design and troubleshooting process, we provide detailed methodologies for key assays and visual workflows.
Signaling Pathways and Control Strategy
The following diagram illustrates the canonical signaling pathways for the four adenosine receptor subtypes and a strategy for using selective antagonists to isolate the activity of a specific receptor.
Caption: Adenosine receptor signaling pathways and antagonist control.
Experimental Workflow: Investigating Off-Target Effects
This workflow outlines a systematic approach to determine if an observed cellular phenotype is an on-target or off-target effect of CPCA.
Caption: Workflow for investigating on-target vs. off-target effects.
Detailed Methodologies
1. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)
-
Objective: To measure the functional potency (EC50) of CPCA in modulating adenylyl cyclase activity.
-
Methodology:
-
Cell Culture: Culture cells expressing the adenosine receptor of interest in a suitable format (e.g., 96-well plate).
-
Agonist Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Treat cells with varying concentrations of CPCA.
-
For Gi-coupled receptors (A1, A3): Pre-treat cells with forskolin to stimulate adenylyl cyclase, then add varying concentrations of CPCA.
-
-
Incubation: Incubate for a predetermined time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log of the CPCA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
2. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of CPCA to induce the recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.
-
Methodology:
-
Cell Line: Use a cell line engineered to express the adenosine receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Agonist Stimulation: Treat the cells with a serial dilution of CPCA.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis: Plot the signal intensity against the log of the CPCA concentration to generate a dose-response curve and calculate the EC50.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of CPCA to its target receptor in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with CPCA or a vehicle control.
-
Heating: Heat cell lysates to a range of temperatures.
-
Pelleting: Centrifuge the samples to pellet aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Detection: Quantify the amount of the target receptor in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble receptor against temperature. A shift in the melting curve to a higher temperature in the presence of CPCA indicates target engagement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Flexbio System [flexbiosys.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Customized GPCR & PDE Screening Services | eENZYME LLC [eenzyme.com]
- 5. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional characterization of three adenosine receptor types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine receptor modelling. A1/A2a selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Tanso Biosciences: GPCR functional profiling services | Cosmo Bio Co., Ltd. [cosmobio.co.jp]
issues with 5'-(N-Cyclopropyl)carboxamidoadenosine dose-response curve reproducibility
Technical Support Center: 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA)
This technical support center provides troubleshooting guidance for researchers encountering reproducibility issues with this compound (CPCA) dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and its primary mechanism of action?
A1: this compound (CPCA) is a synthetic analog of adenosine. It primarily functions as an agonist for adenosine receptors, which are a class of G protein-coupled receptors (GPCRs).[1] While it is often cited as an adenosine A2 receptor agonist, like many adenosine derivatives, it can show activity at other adenosine receptor subtypes (A1, A2B, A3).[2][3] Upon binding, it typically modulates the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, or other G protein-mediated signaling pathways.[4][5]
Q2: Why am I observing poor reproducibility in my CPCA dose-response curves?
A2: Poor reproducibility in dose-response curves for CPCA can stem from several factors, which can be broadly categorized as follows:
-
Experimental System Variability: This includes issues related to the cells being used, such as passage number, confluency, and receptor expression levels, which can change over time.
-
Compound Handling: Issues with the solubility, stability, and storage of the CPCA compound can lead to inconsistent effective concentrations.
-
Assay Protocol Execution: Minor variations in incubation times, reagent concentrations, and detection methods can introduce significant variability.
-
Receptor Pharmacology: The complex pharmacology of adenosine receptors, including potential for desensitization, receptor dimerization, and signaling through multiple pathways, can contribute to inconsistent results.[6]
Q3: What are the key adenosine receptors that CPCA interacts with?
A3: CPCA is most commonly described as an adenosine A2 receptor agonist.[2][3] However, selectivity is often relative and concentration-dependent. Adenosine agonists can have varying affinities for the four receptor subtypes (A1, A2A, A2B, A3).[1] It is crucial to verify the receptor expression profile of your specific experimental system (e.g., cell line) to understand the potential targets of CPCA.
Q4: Could the issue be with my CPCA compound's stability or solubility?
A4: Yes, compound integrity is critical. CPCA is typically soluble in DMSO and ethanol.[3] It is important to ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into aqueous assay buffers. Repeated freeze-thaw cycles of the stock solution should be avoided. For consistent results, it is recommended to prepare fresh dilutions from a stable stock for each experiment.
Quantitative Data Summary
For reproducible experiments, understanding the binding affinities of CPCA is essential. The following table summarizes representative affinity data for adenosine receptor agonists. Note that specific values can vary based on the tissue, species, and experimental conditions.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |
| CPCA | A2A | ~5.3 µM (EC50 in CHO-K1 cells)[3] |
| NECA | A1 | 6.6 |
| NECA | A2A | 14 |
| CGS-21680 | A2A | 15-22 |
| R-PIA | A1 | 1.1 |
This table provides illustrative data. Researchers should consult specific literature for values most relevant to their experimental model.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
-
Potential Causes:
-
Inaccurate Pipetting: Small volume errors are magnified during serial dilutions.
-
Inconsistent Cell Seeding: Uneven cell density across the plate leads to variable receptor numbers per well.
-
Compound Precipitation: CPCA may precipitate out of solution when diluted from a DMSO stock into an aqueous buffer.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents.
-
-
Recommended Solutions:
-
Pipetting Technique: Use calibrated pipettes and ensure proper mixing at each dilution step. For serial dilutions, change pipette tips for each step.
-
Cell Plating: Ensure cells are in a single-cell suspension before plating. After plating, gently swirl the plate to distribute cells evenly. Allow plates to sit at room temperature for a short period before incubation to prevent cells from settling in the center.
-
Solubility Check: Visually inspect the diluted compound solutions for any signs of precipitation. Consider using a buffer containing a low percentage of serum or BSA to improve solubility.
-
Plate Layout: Avoid using the outermost wells of the plate for experimental data points. Fill these wells with sterile buffer or media to create a humidity barrier.
-
Problem 2: Inconsistent EC50 Values Across Experiments
-
Potential Causes:
-
Cell Passage Number: Receptor expression and coupling efficiency can change as cells are passaged.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor phosphorylation and internalization, reducing the response.[6]
-
Serum and Media Components: Different batches of serum can contain varying levels of endogenous adenosine or other factors that interfere with the assay.
-
Incubation Time: The time allowed for agonist stimulation can affect the measured response, especially if receptor desensitization is occurring.
-
-
Recommended Solutions:
-
Standardize Cell Culture: Use cells within a defined, narrow passage number range for all experiments.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal stimulation time that gives a robust signal without inducing significant desensitization.
-
Control for Media Effects: If possible, perform the assay in a serum-free medium. If serum is required, use the same batch for a complete set of experiments.
-
Include a Reference Agonist: Run a standard, well-characterized adenosine agonist (e.g., NECA) in parallel with CPCA in every experiment to monitor for shifts in assay performance.
-
Problem 3: Atypical (e.g., Biphasic) Dose-Response Curve
-
Potential Causes:
-
Multiple Receptor Subtypes: The cell system may express more than one adenosine receptor subtype with different affinities for CPCA, leading to a complex dose-response relationship.[7]
-
Off-Target Effects: At high concentrations, CPCA may interact with other, non-adenosine receptors or cellular components.
-
Functional Selectivity (Biased Agonism): The compound might activate different signaling pathways (e.g., G protein vs. β-arrestin) at different concentration ranges.[6]
-
-
Recommended Solutions:
-
Characterize Receptor Expression: Use techniques like qPCR or Western blotting to determine which adenosine receptor subtypes are expressed in your cell line.
-
Use Selective Antagonists: Co-incubate with selective antagonists for different adenosine receptor subtypes to dissect which receptor is responsible for the response at different concentrations.
-
Test a Narrower Concentration Range: Focus the dose-response curve around the expected EC50 to better define the primary response.
-
Measure Multiple Readouts: If possible, measure more than one signaling output (e.g., cAMP accumulation and β-arrestin recruitment) to test for biased agonism.[8]
-
Experimental Protocols & Visualizations
Protocol: Generating a CPCA Dose-Response Curve (cAMP Assay)
This protocol outlines a general method for measuring CPCA-induced changes in intracellular cAMP in a cell line expressing an adenosine receptor coupled to Gs or Gi.
-
Cell Plating: Seed HEK293 cells (or another suitable cell line) expressing the adenosine receptor of interest into a 96-well plate at a density that will result in ~90% confluency on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of CPCA in 100% DMSO.
-
Perform a serial dilution of the CPCA stock in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase activity).
-
-
Cell Stimulation:
-
Wash the cells once with assay buffer.
-
Add the various dilutions of CPCA to the appropriate wells. Include a vehicle control (buffer with DMSO) and a positive control (e.g., Forskolin for Gs-coupled receptors).
-
Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Measure the cAMP levels using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the CPCA concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and maximal response.
-
Diagrams
References
- 1. Adenosine Receptors [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 4. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-response relationships for adenosine agonists during preconditioning of rabbit cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving the bioavailability of 5'-(N-Cyclopropyl)carboxamidoadenosine in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a synthetic adenosine analogue that acts as a potent and selective agonist for the adenosine A2A receptor.[1] Its primary mechanism of action involves binding to and activating A2A receptors, which are G-protein coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is involved in various physiological processes, including inflammation, neurotransmission, and vasodilation.
Q2: What are the known challenges to achieving good in vivo bioavailability with CPCA?
A2: While specific pharmacokinetic data for CPCA is limited in publicly available literature, adenosine agonists as a class can face several challenges to in vivo bioavailability. These may include:
-
Poor aqueous solubility: Like many small molecules, CPCA may have limited solubility in aqueous solutions, which can hinder its absorption.
-
Rapid metabolism: Adenosine analogues can be susceptible to enzymatic degradation in the liver and plasma. The primary metabolic pathways for similar compounds can involve N-dealkylation or hydrolysis of the carboxamide group.
-
Efflux by transporters: CPCA may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the gut wall and other tissues, which would actively pump the compound out of cells and reduce its systemic absorption.
-
First-pass metabolism: After oral administration, CPCA may be extensively metabolized in the liver before it reaches systemic circulation, significantly reducing its bioavailability.
Q3: Are there any suggested starting doses or administration routes for in vivo experiments with CPCA?
A3: The optimal dose and administration route for CPCA will depend on the specific animal model and the research question. However, based on in vitro potency and studies with related compounds, intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for initial in vivo studies to bypass potential absorption issues. A thorough dose-response study is recommended to determine the optimal dose for your specific experimental setup. For i.p. administration, doses in the range of 0.1 to 10 mg/kg are often a reasonable starting point for adenosine agonists, but this should be empirically determined.
Q4: How can I prepare CPCA for in vivo administration?
A4: Due to potential solubility issues, a formulation vehicle is often necessary for in vivo administration of CPCA. A common approach for poorly soluble compounds is to use a co-solvent system. For a related adenosine agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), a vehicle consisting of DMSO, PEG300, and Tween 80 has been described.[3] A similar formulation could be adapted for CPCA. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to ensure the final concentration of solvents like DMSO is non-toxic to the animals.
Q5: How can I measure the concentration of CPCA in biological samples (e.g., plasma, brain tissue)?
A5: The most common and sensitive method for quantifying small molecules like CPCA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. A general protocol for sample preparation and analysis using LC-MS/MS is outlined in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable in vivo effect | 1. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 2. Inadequate dose: The administered dose may be too low. 3. Compound degradation: CPCA may be unstable in the formulation or rapidly metabolized in vivo. 4. Incorrect administration: Improper injection technique may lead to variability. | 1. Optimize formulation: Try a different vehicle or formulation strategy (see Experimental Protocols). Consider co-administration with a metabolic inhibitor if the metabolic pathway is known. 2. Perform a dose-response study: Test a range of doses to determine the optimal concentration. 3. Assess stability: Check the stability of CPCA in your formulation over time. If rapid metabolism is suspected, consider alternative administration routes (e.g., i.v. infusion) to maintain stable plasma concentrations. 4. Refine administration technique: Ensure proper and consistent administration of the compound. |
| High variability between animals | 1. Differences in metabolism: Individual animals may metabolize the compound at different rates. 2. Inconsistent formulation: The compound may not be fully dissolved or may be precipitating out of solution. 3. Variable absorption: If administered orally or intraperitoneally, absorption rates can vary between animals. | 1. Increase sample size: A larger number of animals per group can help to account for individual variability. 2. Ensure complete solubilization: Visually inspect the formulation for any precipitate. Prepare the formulation fresh before each experiment. 3. Consider a more direct administration route: Intravenous administration will bypass absorption variability. |
| Difficulty in quantifying CPCA in biological samples | 1. Low sample concentration: The concentration of CPCA may be below the limit of detection of the analytical method. 2. Matrix effects: Components of the biological sample (e.g., salts, lipids) can interfere with the analysis. 3. Compound degradation during sample preparation: CPCA may be unstable during the extraction or storage process. | 1. Optimize the analytical method: Improve the sensitivity of your LC-MS/MS method. 2. Improve sample cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering substances. 3. Assess stability during sample handling: Perform stability tests at each step of your sample preparation and storage protocol. Add a stabilizing agent if necessary. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of CPCA
| Property | Value | Reference(s) |
| Molecular Formula | C13H16N6O4 | [1] |
| Molecular Weight | 320.30 g/mol | [1] |
| CAS Number | 50908-62-8 | [1] |
| Primary Target | Adenosine A2A Receptor | [1] |
| EC50 in CHO cells (human A2A receptor) | 22.9 nM | [1] |
| EC50 in PC-12 cells (A2 receptor) | 110 nM | [1] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Adenosine Agonists
| Formulation Strategy | Components | Advantages | Disadvantages |
| Co-solvent System | DMSO, PEG300, Tween 80, Saline | Simple to prepare, suitable for initial in vivo screening. | Potential for solvent toxicity at high concentrations. Compound may precipitate upon injection. |
| Nanoparticle Formulation | Biodegradable polymers (e.g., PLGA), lipids, or other nanomaterials. | Can improve solubility and stability, may allow for targeted delivery. | More complex to prepare and characterize. Potential for immunogenicity. |
| Inclusion Complexes | Cyclodextrins | Can increase aqueous solubility and stability. | Limited drug loading capacity. |
Experimental Protocols
Protocol 1: Preparation of a Vehicle for In Vivo Administration of CPCA
This protocol is adapted from a formulation used for the related compound NECA and should be optimized for CPCA.[3]
Materials:
-
This compound (CPCA)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the desired amount of CPCA powder.
-
Dissolve the CPCA in a minimal amount of DMSO. For example, for a final 10% DMSO solution, dissolve the compound in 1/10th of the final volume with DMSO.
-
Gently warm the solution and vortex until the CPCA is completely dissolved.
-
In a separate tube, mix PEG300 and Tween 80. A common ratio is 40% PEG300 and 5% Tween 80 of the final volume.
-
Add the PEG300/Tween 80 mixture to the CPCA/DMSO solution and mix thoroughly.
-
Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
The final vehicle composition could be, for example: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Prepare the formulation fresh before each experiment.
Safety Precaution: Always handle DMSO with appropriate personal protective equipment as it can facilitate the absorption of other chemicals through the skin.
Protocol 2: General Workflow for Quantification of CPCA in Plasma using LC-MS/MS
1. Sample Collection and Preparation:
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
3. Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect CPCA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for CPCA will need to be determined.
Mandatory Visualizations
Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway activated by CPCA.
Experimental Workflow
Caption: Workflow for in vivo studies with CPCA.
Logical Relationship
Caption: Factors contributing to poor oral bioavailability.
References
dealing with 5'-(N-Cyclopropyl)carboxamidoadenosine precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to help prevent and resolve issues with CPCA precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my CPCA precipitating out of my aqueous buffer?
A1: CPCA, like many adenosine receptor agonists, is a moderately hydrophobic organic molecule. Its solubility in aqueous solutions is limited and can be influenced by several factors including:
-
Concentration: Exceeding the solubility limit of CPCA in the specific buffer system will cause it to precipitate.
-
Buffer Composition and pH: The salt concentration and pH of the buffer can affect the solubility of CPCA. While specific data for a wide range of buffers is limited, solubility can vary between different buffer systems.
-
Temperature: Temperature can influence solubility. For many solids, solubility increases with temperature, so a solution prepared at room temperature might precipitate when cooled.
-
Improper Dissolution Technique: Adding CPCA directly to an aqueous buffer or improper mixing can lead to localized high concentrations and subsequent precipitation.
Q2: What is the recommended solvent for preparing a stock solution of CPCA?
A2: It is highly recommended to first prepare a concentrated stock solution of CPCA in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice. Based on available data, CPCA is soluble in DMSO at a concentration of 14 mg/mL. A stock solution in an organic solvent allows for easier and more reliable dilution into aqueous buffers for your final working concentration.
Q3: What is the maximum final concentration of DMSO that is safe for my experiments?
A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize potential cytotoxicity or off-target effects. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the buffer without CPCA.
Q4: Can I heat the buffer to dissolve the CPCA?
A4: Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the CPCA stock solution can help prevent precipitation. However, it is important to be aware of the thermal stability of CPCA. Avoid excessive or prolonged heating, as it may lead to degradation.
Q5: My CPCA precipitated. Can I filter the solution to remove the precipitate?
A5: Filtering the solution to remove the precipitate is generally not recommended. This action will also remove the precipitated compound, resulting in an unknown and lower final concentration of soluble CPCA in your working solution. It is more effective to address the root cause of the precipitation by optimizing the dissolution protocol.
Troubleshooting Guide
If you observe precipitation of CPCA in your aqueous buffer, consult the following troubleshooting guide.
Issue: CPCA precipitates immediately upon addition to the aqueous buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of CPCA may exceed its solubility limit in the chosen buffer. Verify the solubility data and consider performing a pilot solubility test. |
| "Salting Out" Effect | The high salt concentration in some buffers can decrease the solubility of organic compounds. When a concentrated stock in an organic solvent is added, localized high concentrations can lead to rapid precipitation. |
| Low Temperature of Buffer | Adding a room temperature or cold stock solution to a cold buffer can cause the compound to precipitate due to decreased solubility at lower temperatures. |
| Incorrect Order of Addition | Adding the aqueous buffer to the concentrated stock solution can cause the compound to crash out of solution. |
Issue: CPCA solution appears cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Solution Instability | The CPCA may not be stable in the aqueous buffer over extended periods at the experimental temperature. |
| Evaporation of Solvent | Evaporation from the container can increase the concentration of CPCA, potentially exceeding its solubility limit. |
| Interaction with Media Components | In complex media, such as cell culture media, CPCA may interact with proteins or other components, leading to the formation of insoluble complexes. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound (CPCA).
| Solvent | Concentration | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | |
| Ethanol | 2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of CPCA in DMSO
Materials:
-
This compound (CPCA) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of CPCA powder and place it into a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution of CPCA in Aqueous Buffer
Materials:
-
CPCA stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tube or vial
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C). This helps to prevent precipitation caused by temperature shock.
-
Determine the volume of the CPCA stock solution needed to achieve the final desired concentration in the aqueous buffer. Ensure the final DMSO concentration remains below 0.5%.
-
While gently vortexing or swirling the pre-warmed buffer, add the calculated volume of the CPCA stock solution dropwise to the buffer. This gradual addition helps to avoid localized high concentrations.
-
Continue to mix the solution for a few minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.
Visualizations
minimizing variability in experiments using 5'-(N-Cyclopropyl)carboxamidoadenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in experimental settings. Our aim is to help you minimize variability and ensure the accuracy and reproducibility of your results through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CPCA) and what is its primary mechanism of action?
A1: this compound (CPCA) is a synthetic analog of adenosine. It primarily functions as a potent agonist at adenosine A2 receptors.[1][2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are subdivided into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, the A1 and A3 receptors are usually coupled to Gi proteins, and their activation inhibits adenylyl cyclase, resulting in decreased cAMP levels.[3] CPCA's activity as an A2 agonist makes it a valuable tool for studying the physiological and pathological roles of this receptor subtype.
Q2: How should I prepare and store CPCA stock solutions to ensure stability and minimize variability?
A2: Proper preparation and storage of CPCA are critical for consistent experimental outcomes. CPCA is soluble in organic solvents like DMSO. For a 10 mM stock solution, dissolve the appropriate mass of CPCA in pure DMSO. To minimize the effects of DMSO on your cells, the final concentration of DMSO in your assay should ideally be kept below 0.1%.[4]
For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, thaw an aliquot and dilute it to the desired concentration in your assay buffer or cell culture medium immediately before use. The stability of CPCA in aqueous solutions for extended periods may be limited, so fresh dilutions are always recommended.
Q3: What are the known off-target effects of CPCA, and how can I control for them?
A3: While CPCA is a potent A2 adenosine receptor agonist, it can exhibit activity at other adenosine receptor subtypes, particularly at higher concentrations.[1][5] To control for off-target effects, it is crucial to:
-
Perform dose-response experiments: This will help you identify the concentration range where CPCA is most selective for the A2A receptor.
-
Use selective antagonists: Co-incubation with a selective antagonist for the A2A receptor (e.g., ZM241385) should block the effects of CPCA if they are mediated by this receptor.
-
Utilize cell lines with varying receptor expression: Compare the effects of CPCA on cells that endogenously express different adenosine receptor subtypes or use transfected cell lines expressing a single subtype.
-
Consult selectivity data: Refer to published binding affinity (Ki) and functional potency (EC50) data to understand the selectivity profile of CPCA (see Tables 1 and 2).
Troubleshooting Guides
This section addresses common issues encountered during experiments with CPCA and provides actionable solutions to minimize variability.
Issue 1: High Variability in cAMP Assay Results
Possible Causes:
-
Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact GPCR expression and signaling.[6][7]
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) contain varying levels of growth factors and hormones that can alter cell signaling pathways.[8]
-
Inconsistent Agonist/Antagonist Concentrations: Errors in serial dilutions or degradation of stock solutions can lead to inconsistent results.
-
Assay Timing: The kinetics of cAMP production and degradation can be rapid. Inconsistent incubation times will introduce variability.
Solutions:
-
Standardize Cell Culture Practices:
-
Use cells within a defined low passage number range for all experiments.
-
Seed cells at a consistent density to ensure similar confluency at the time of the assay.
-
Regularly monitor cell morphology and viability.
-
-
Control for Serum Effects:
-
Test and qualify new batches of FBS before use in critical experiments.
-
Once a suitable batch is identified, purchase a large quantity to ensure consistency over a series of experiments.
-
-
Ensure Reagent Quality:
-
Prepare fresh dilutions of CPCA and other reagents for each experiment.
-
Store stock solutions appropriately in small aliquots to prevent degradation.
-
-
Optimize and Standardize Assay Timing:
-
Perform time-course experiments to determine the optimal stimulation time for maximal cAMP response.
-
Use a consistent incubation time for all wells in an experiment.
-
Issue 2: Low or No Agonist Response
Possible Causes:
-
Low Receptor Expression: The cell line may not express a sufficient number of A2A receptors.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor downregulation or uncoupling from signaling pathways.
-
Degraded CPCA: Improper storage or handling of the CPCA stock solution may have led to its degradation.
-
Suboptimal Assay Conditions: The concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) may be insufficient, leading to rapid cAMP degradation.
Solutions:
-
Verify Receptor Expression: Confirm A2A receptor expression in your cell line using techniques like RT-PCR, Western blot, or radioligand binding.
-
Minimize Receptor Desensitization: Avoid pre-incubating cells with CPCA for extended periods before the assay.
-
Use Fresh CPCA: Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Optimize Assay Buffer: Titrate the concentration of the PDE inhibitor to find the optimal concentration that maximizes the cAMP signal without causing off-target effects.
Issue 3: Inconsistent Radioligand Binding Assay Results
Possible Causes:
-
High Non-Specific Binding: The radioligand may be binding to non-receptor components, obscuring the specific binding signal.
-
Incomplete Separation of Bound and Free Ligand: Inefficient washing during the filtration step can leave behind unbound radioligand.
-
Variability in Membrane Preparation: Inconsistent protein concentrations or degradation of receptors during membrane preparation can affect binding.
-
Equilibrium Not Reached: Incubation times may be too short for the binding reaction to reach equilibrium.
Solutions:
-
Reduce Non-Specific Binding:
-
Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.
-
Optimize the concentration of the radioligand; using a concentration at or below the Kd is a good starting point.
-
Pre-coat filter plates with polyethyleneimine (PEI).
-
-
Optimize Washing Steps:
-
Increase the number and volume of washes with ice-cold wash buffer.
-
Ensure the vacuum filtration is rapid and efficient.
-
-
Standardize Membrane Preparation:
-
Accurately determine the protein concentration of each membrane preparation and use a consistent amount in each assay.
-
Prepare membranes on ice and store them properly at -80°C.
-
-
Determine Equilibrium Conditions:
-
Perform association and dissociation experiments to determine the time required to reach binding equilibrium at the desired temperature.
-
Data Presentation
Table 1: Binding Affinity (Ki) of this compound (CPCA) at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Species | Reference |
| A1 | 14 | Rat | [1] |
| A2A | 6.4 | Rat | [1] |
| A2B | 5100 (EC50) | Human | [1] |
| A3 | 240 | Human | [1] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the source of the receptor (e.g., cell line, tissue preparation). EC50 value is provided for the A2B receptor as Ki was not reported in the primary reference.
Table 2: Functional Potency (EC50) of this compound (CPCA) in cAMP Assays
| Receptor Subtype | EC50 (µM) | Cell Line | Reference |
| A2B | 5.1 | CHO-hA2B | [1] |
Note: EC50 values are highly dependent on the specific functional assay conditions, including the cell line, level of receptor expression, and the presence of phosphodiesterase inhibitors.
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of CPCA for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest.
-
Radiolabeled antagonist for the target receptor (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Unlabeled CPCA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target adenosine receptor. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of unlabeled CPCA (or vehicle for total binding).
-
A saturating concentration of a non-selective agonist (e.g., NECA) for determining non-specific binding.
-
A fixed concentration of the radiolabeled antagonist (typically at its Kd).
-
Cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of CPCA.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) of CPCA in stimulating or inhibiting adenylyl cyclase activity.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
CPCA.
-
Forskolin (for Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Pre-incubation:
-
For Gs-coupled receptors (A2A, A2B): Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
For Gi-coupled receptors (A1, A3): Pre-incubate cells with a PDE inhibitor for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
For Gs-coupled receptors: Add increasing concentrations of CPCA to the wells and incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
For Gi-coupled receptors: Add increasing concentrations of CPCA followed by a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production. Incubate for a predetermined optimal time at 37°C.
-
-
Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the log concentration of CPCA.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of CPCA that produces 50% of the maximal response) and Emax (maximal response).
-
Visualizations
Caption: Gs-coupled signaling pathway activated by CPCA.
Caption: Gi-coupled signaling pathway relevant to adenosine receptors.
Caption: General workflow for a cAMP functional assay with CPCA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Item - Binding affinity (Ki, μM) of compounds 5â25 at human adenosine receptor subtypes. - figshare - Figshare [figshare.com]
Validation & Comparative
A Comparative Analysis of 5'-(N-Cyclopropyl)carboxamidoadenosine and NECA in A2A Receptor Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the A2A receptor agonists 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and 5'-N-Ethylcarboxamidoadenosine (NECA). This analysis is supported by experimental data on their binding affinities and functional potencies.
The A2A adenosine receptor, a G-protein coupled receptor, is a significant therapeutic target for a variety of conditions, including inflammatory diseases and neurodegenerative disorders. Activation of the A2A receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, modulating a range of physiological responses. Both CPCA and NECA are potent adenosine receptor agonists, but their relative efficacy and affinity for the A2A subtype are critical considerations for targeted therapeutic development.
Quantitative Comparison of A2A Receptor Activation
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of CPCA and NECA for the A2A adenosine receptor. It is important to note that the presented data is compiled from different studies, and direct comparisons should be made with caution due to potential inter-experimental variability.
| Compound | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound (CPCA) | Rat | Radioligand Binding | Ki | 478 ± 154 | [1][2] |
| Human | cAMP Accumulation | EC50 | 22.9 | [3][4] | |
| 5'-N-Ethylcarboxamidoadenosine (NECA) | Rat | Radioligand Binding | Ki | 130 ± 40 | [1][2] |
| Human | Radioligand Binding | Ki | 20 | [5][6] | |
| Human | cAMP Accumulation | EC50 | 18 - 63 | [7] |
Based on the available data, NECA generally exhibits a higher binding affinity (lower Ki value) for the A2A receptor compared to CPCA in rat brain membranes.[1][2] In functional assays, the reported EC50 value for CPCA in stimulating cAMP accumulation in CHO cells expressing the human A2A receptor is 22.9 nM.[3][4] For NECA, the EC50 values for cAMP accumulation in similar cell-based assays with the human A2A receptor range from 18 nM to 63 nM.[7] This suggests that while NECA may bind with higher affinity, both compounds are potent agonists of the A2A receptor in the nanomolar range.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the A2A receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of CPCA and NECA for the A2A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically a high-affinity A2A receptor antagonist such as [3H]ZM241385 or an agonist like [3H]CGS21680.
-
Test compounds: this compound (CPCA) and 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (CPCA or NECA) in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of the non-radiolabeled ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) of CPCA and NECA in stimulating A2A receptor-mediated signaling.
Materials:
-
A cell line stably expressing the A2A receptor (e.g., HEK293 or CHO cells).
-
Test compounds: this compound (CPCA) and 5'-N-Ethylcarboxamidoadenosine (NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF®, or LANCE®).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of the test compound (CPCA or NECA) to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels in the cell lysates using the selected cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression.
-
References
Validating the Activity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) with Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a potent adenosine receptor agonist, and its activity profile against various adenosine receptor subtypes. The information presented herein is supported by experimental data from published literature and is intended to assist researchers in designing and interpreting experiments aimed at validating the activity of CPCA and similar compounds.
Introduction to this compound (CPCA)
This compound (CPCA) is a synthetic analog of adenosine that exhibits high affinity for adenosine receptors, particularly the A2A subtype. Its ability to modulate adenylyl cyclase activity makes it a valuable tool in studying the physiological and pathological roles of adenosine signaling. To ascertain the specific receptor subtype through which CPCA exerts its effects, it is crucial to employ selective antagonists in validation assays. This guide outlines the key pharmacological characteristics of CPCA and provides a framework for its experimental validation.
Data Presentation: Comparative Activity of Adenosine Receptor Agonists and Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of CPCA and other relevant adenosine receptor agonists. Additionally, the binding affinities of selective antagonists for each adenosine receptor subtype are provided to aid in the design of validation experiments.
| Compound | A1 Receptor (rat) Ki (nM) | A2A Receptor (rat) Ki (nM) | A2B Receptor (human) EC50 (nM) | A3 Receptor (human) Ki (nM) | Primary Target |
| CPCA | 180 | 25 | 5300 | 180 | A2A Agonist |
| NECA (Non-selective agonist) | 6.8 | 14 | 1600 | 4.3 | A1/A2A/A2B/A3 Agonist |
| CGS-21680 (A2A selective agonist) | 280 | 22 | 27000 | 1200 | A2A Agonist |
| DPCPX (A1 selective antagonist) | 0.47[1] | 130[1] | 50[1] | 4000[1] | A1 Antagonist |
| SCH 58261 (A2A selective antagonist) | >1000 | 1.2 | >1000 | >1000 | A2A Antagonist |
| MRS 1754 (A2B selective antagonist) | 403 (human) | 503 (human) | 1.97 (human) | 570 (human) | A2B Antagonist |
| MRS 1220 (A3 selective antagonist) | >10000 | >10000 | >10000 | 0.65 (human)[2] | A3 Antagonist |
Data for CPCA (compound 1d), NECA, and CGS-21680 are adapted from de Zwart, M., et al. (1999). J Med Chem, 42(8), 1384-1392.[3][4][5] Data for antagonists are from various sources.[1][2][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of CPCA and a typical experimental workflow for its validation.
CPCA signaling and antagonism.
Workflow for CPCA validation.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of CPCA for different adenosine receptor subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a specific radioligand for the receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]SCH 58261 for A2A, [3H]MRS 1754 for A2B, or [125I]AB-MECA for A3), and varying concentrations of CPCA.
-
To determine non-specific binding, include a parallel set of wells with a high concentration of a non-labeled agonist or antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of CPCA from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol is used to measure the functional activity of CPCA at Gs-coupled (A2A and A2B) or Gi-coupled (A1 and A3) adenosine receptors.
1. Cell Culture and Plating:
-
Culture cells stably expressing the adenosine receptor subtype of interest.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
2. Antagonist Pre-incubation:
-
For validation experiments, pre-incubate the cells with a selective antagonist (e.g., SCH 58261 for A2A receptor-expressing cells) at a concentration known to be effective for a defined period (e.g., 15-30 minutes).
3. Agonist Stimulation:
-
Add varying concentrations of CPCA to the wells.
-
For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable level of cAMP that can be inhibited.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
4. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
5. Data Analysis:
-
Plot the cAMP concentration against the log of the CPCA concentration to generate a dose-response curve.
-
Determine the EC50 value of CPCA in the absence and presence of the selective antagonist. A rightward shift in the EC50 curve in the presence of the antagonist indicates competitive antagonism at the specific receptor subtype.
Conclusion
The validation of this compound's activity through the use of selective antagonists is a critical step in confirming its mechanism of action. The data and protocols presented in this guide provide a comprehensive framework for researchers to design and execute experiments that will yield clear and interpretable results. By comparing the activity of CPCA with known selective and non-selective agonists and by demonstrating the blockade of its effects with specific antagonists, researchers can confidently establish its pharmacological profile.
References
- 1. DPCPX | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5'-N-substituted carboxamidoadenosines as agonists for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The non-xanthine heterocyclic compound SCH 58261 is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 13. Chronic Treatment with DCPCX, an Adenosine A1 Antagonist, Worsens Long-Term Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [3H]SCH 58261, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rndsystems.com [rndsystems.com]
- 20. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and evaluation of fused heterocyclic analogs of SCH 58261 as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) Cross-Reactivity with Adenosine Receptor Subtypes
A comprehensive guide for researchers and drug development professionals on the binding affinity and functional selectivity of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) across the A1, A2A, A2B, and A3 adenosine receptor subtypes. This document provides a comparative analysis supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
This compound (CPCA) is a synthetic analog of adenosine, a ubiquitous nucleoside that modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting specific adenosine receptors for conditions ranging from cardiovascular and inflammatory diseases to neurological disorders has driven the development of selective agonists and antagonists. Understanding the cross-reactivity profile of compounds like CPCA is paramount for predicting their pharmacological effects and potential off-target activities. This guide offers an objective comparison of CPCA's interaction with each adenosine receptor subtype, presenting key quantitative data from published studies.
Data Presentation: Binding Affinity and Functional Potency of CPCA
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of CPCA for the four adenosine receptor subtypes. The data is compiled from studies utilizing radioligand binding assays and functional assays measuring cyclic AMP (cAMP) accumulation.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| A1 | Rat | Radioligand Binding | Ki | 1.1 | [1] |
| Human | cAMP Inhibition | EC50 | Full agonist, specific value not provided | [2] | |
| A2A | Rat | Radioligand Binding | Ki | 18 | [1] |
| Human | cAMP Stimulation | EC50 | 22.9 | [2][3] | |
| A2B | Human | cAMP Stimulation | EC50 | 5.3 µM | [1] |
| A3 | Human | Radioligand Binding | Ki | 200 | [1] |
Table 1: Binding affinity (Ki) and functional potency (EC50) of this compound (CPCA) at adenosine receptor subtypes. Note that data is derived from different species and experimental setups.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assays (for A1, A2A, and A3 Receptors)
This protocol is a generalized procedure based on the methodologies described in the cited literature.[1]
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably transfected with the human or rat adenosine receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a final volume of 100-200 µL in 96-well plates.
-
To each well, add:
-
50 µL of membrane suspension (containing a specified amount of protein).
-
25 µL of various concentrations of CPCA or vehicle (for total binding).
-
25 µL of a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, or [125I]AB-MECA for A3) at a concentration near its Kd.
-
-
For non-specific binding, a high concentration of a non-labeled standard antagonist is added.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of CPCA that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cyclic AMP (cAMP) Functional Assay (for A1, A2A, and A2B Receptors)
This protocol is a generalized procedure for measuring the functional activity of CPCA at adenosine receptors.[1][2]
-
Cell Culture and Plating:
-
Cells (e.g., CHO or HEK293) stably expressing the adenosine receptor subtype of interest are cultured to approximately 80-90% confluency.
-
The cells are harvested and seeded into 96-well plates at a specific density and allowed to attach overnight.
-
-
cAMP Accumulation Assay:
-
The culture medium is removed, and the cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram or IBMX) for a defined period to prevent the degradation of cAMP.
-
For A1 receptor (Gi-coupled) assays, adenylyl cyclase is typically stimulated with forskolin. Various concentrations of CPCA are then added to measure the inhibition of forskolin-stimulated cAMP production.
-
For A2A and A2B receptor (Gs-coupled) assays, various concentrations of CPCA are added to stimulate cAMP production.
-
The plates are incubated at 37°C for a specific time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, which is typically based on competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).
-
-
Data Analysis:
-
The concentration-response curves for CPCA are generated by plotting the cAMP levels against the logarithm of the CPCA concentration.
-
The EC50 value, which is the concentration of CPCA that produces 50% of the maximal response (stimulation for A2A/A2B, inhibition for A1), is determined using non-linear regression analysis.
-
Conclusion
The presented data indicates that this compound (CPCA) exhibits a distinct cross-reactivity profile across the four adenosine receptor subtypes. It demonstrates high affinity for the A1 receptor and notable affinity for the A2A receptor, with significantly lower potency at the A2B and A3 receptors.[1][2] Specifically, the Ki values suggest a preference for A1 > A2A > A3, while the functional data indicates potent agonism at A2A and much weaker activity at A2B.[1][2][3] This selectivity profile is crucial for researchers investigating the physiological roles of adenosine receptors and for drug development professionals aiming to design subtype-selective therapeutic agents. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced pharmacological properties of CPCA and other adenosine receptor modulators.
References
A Comparative Analysis of the Anticonvulsant Properties of 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and N6-Cyclopentyladenosine (CPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant effects of two adenosine receptor agonists: 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA), an A2A receptor agonist, and N6-Cyclopentyladenosine (CPA), a selective A1 receptor agonist. This analysis is based on available experimental data to inform preclinical research and drug development in the field of epilepsy and seizure disorders.
Executive Summary
Adenosine is a well-established endogenous anticonvulsant, primarily exerting its effects through the activation of A1 receptors, which are known to be inhibitory.[1][2] In contrast, A2A receptors are generally considered to have an excitatory role in the central nervous system. Experimental evidence from a direct comparative study demonstrates that the adenosine A1 receptor agonist, CPA, exhibits significant anticonvulsant activity, whereas the A2A receptor agonist, CPCA, was found to be ineffective in a standard chemoconvulsant seizure model at the doses tested.[1][3]
Quantitative Data Comparison
The following table summarizes the anticonvulsant efficacy of CPA and CPCA in the pentylenetetrazole (PTZ)-induced seizure model in rats.
| Compound | Receptor Selectivity | Animal Model | Seizure Induction Agent | Dose Range Tested (i.p.) | Anticonvulsant Effect | Reference |
| N6-Cyclopentyladenosine (CPA) | Adenosine A1 Agonist | Rat | Pentylenetetrazole (PTZ) | 10 mg/kg | Significant protection | [1][3] |
| 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) | Adenosine A2A Agonist | Rat | Pentylenetetrazole (PTZ) | Up to 10 mg/kg | Ineffective | [1][3] |
Experimental Protocols
The data presented above is derived from studies employing standardized preclinical models for assessing anticonvulsant activity. The key experimental methodology is detailed below.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This model is a widely used screening tool for identifying potential anticonvulsant compounds, particularly those that may be effective against generalized seizures.[1][3]
-
Animals: Male Wistar rats were used in the cited study.
-
Seizure Induction: Seizures were induced by an intraperitoneal (i.p.) injection of pentylenetetrazole (PTZ) at a dose of 60 mg/kg.
-
Drug Administration:
-
CPA was administered intraperitoneally at a dose of 10 mg/kg, 60 minutes prior to the PTZ injection.
-
CPCA was administered intraperitoneally at doses up to 10 mg/kg.
-
-
Observation: Following the administration of PTZ, animals were observed for the occurrence and severity of seizures. The protective effect of the test compounds was evaluated based on the reduction of seizure activity compared to a control group.
Signaling Pathways and Experimental Workflow
The differential effects of CPA and CPCA on seizure activity can be attributed to their action on distinct adenosine receptor subtypes, which trigger opposing signaling cascades within the neuron.
Caption: Opposing signaling pathways of A1 and A2A adenosine receptors.
The experimental workflow for evaluating the anticonvulsant properties of these compounds is a multi-step process.
Caption: Workflow for in vivo anticonvulsant drug screening.
Conclusion
The available experimental data strongly indicates that the anticonvulsant effects of adenosine are primarily mediated through the A1 receptor. The selective A1 agonist, CPA, has demonstrated significant efficacy in a preclinical seizure model. Conversely, the A2A agonist, CPCA, was found to be ineffective under similar experimental conditions. These findings underscore the importance of receptor selectivity in the development of adenosine-based anticonvulsant therapies and suggest that targeting the A1 receptor is a more promising strategy for seizure control. Further research with a broader range of doses and different seizure models could provide a more comprehensive understanding of the potential roles of A2A receptor modulation in epilepsy.
References
A Comparative Guide to 5'-(N-Cyclopropyl)carboxamidoadenosine and ATL146e in Neuroprotection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two adenosine A2A receptor agonists, 5'-(N-Cyclopropyl)carboxamidoadenosine (CPA) and ATL146e, in the context of their potential neuroprotective effects. While both compounds target the same receptor, the extent of research into their neuroprotective capabilities differs significantly, with ATL146e being the subject of extensive investigation in preclinical models of ischemic injury. This document aims to present the available experimental data objectively, detail methodologies of key experiments, and illustrate the relevant biological pathways.
Overview of Compounds
This compound (CPA) , also known as CPCA, is a selective agonist for the adenosine A2A receptor.[1][2][3] Its primary application in research has been in models of seizures, with mixed results.[4] To date, there is a notable lack of published studies evaluating its efficacy in preclinical models of neuroprotection against ischemic or excitotoxic insults.
ATL146e is a highly selective adenosine A2A receptor agonist that has demonstrated potent anti-inflammatory and neuroprotective properties in various animal models.[5][6][7][8] It has been most extensively studied in the context of spinal cord ischemia-reperfusion injury, where it has been shown to preserve motor function and reduce neuronal damage.[5][6][7][8]
Quantitative Data Presentation
A direct quantitative comparison is challenging due to the disparity in available research. The following tables summarize the significant neuroprotective effects of ATL146e observed in a rabbit model of spinal cord ischemia. No comparable data for CPA in neuroprotection models was found in the reviewed literature.
Table 1: Neuroprotective Efficacy of ATL146e in a Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
| Outcome Measure | Ischemic Control Group | ATL146e-Treated Group | Percentage Improvement | Reference |
| Neurologic Function (Tarlov Score at 48h) | 0.625 ± 0.5 | 3.5 ± 1.0 (p ≤ 0.01) | - | [9] |
| < 1.3 | 3.9 (p < 0.001) | - | [7] | |
| Neuronal Viability | Extensive neuronal loss | Preservation of viable motor neurons | - | [9] |
| Apoptosis Marker (PARP p85 fragment at 48h) | Increased Expression | 65% Reduction (p < 0.05) | 65% | [5] |
| Inflammatory Stress Marker (HSP 70 at 3h) | Increased Expression | 46% Reduction (p < 0.05) | 46% | [5] |
| Inflammatory Cytokine (Serum TNF-α) | Elevated | Significantly Reduced (p < 0.01) | - | [8] |
| Endothelial Adhesion Molecule (PECAM-1) | Increased Staining | Significantly Reduced Staining (p < 0.05) | - | [8] |
Tarlov scores are used to assess hind limb motor function, with 0 indicating complete paraplegia and 5 representing normal function.[9]
Experimental Protocols
The following is a detailed methodology for a key experimental model used to evaluate the neuroprotective effects of ATL146e.
Rabbit Model of Spinal Cord Ischemia-Reperfusion Injury
This model is designed to mimic the neuronal damage that can occur from a temporary loss of blood flow to the spinal cord, a risk associated with certain surgical procedures.
-
Animal Model: New Zealand White rabbits are utilized for this procedure.[6][7][8]
-
Induction of Ischemia: Anesthesia is induced, and a laparotomy is performed to expose the infrarenal aorta. Ischemia is induced by cross-clamping the aorta for a period of 45 minutes, which interrupts blood flow to the spinal cord.[6][7]
-
Drug Administration:
-
ATL146e Group: ATL146e is administered as a continuous intravenous infusion, typically at a dose of 0.06 µg/kg/min for 3 hours. The infusion can begin either just before or at the onset of reperfusion (removal of the aortic clamp).[5][8][9]
-
Control Group: An equivalent volume of saline vehicle is infused over the same duration.[6]
-
-
Assessment of Neuroprotection:
-
Functional Outcome: Hind limb motor function is assessed at various time points (e.g., 24 and 48 hours) post-reperfusion using the Tarlov scoring system. This is a blinded assessment to prevent bias.[6][9]
-
Histological Analysis: At the end of the experiment, the lumbar spinal cord is harvested. Tissue sections are stained with hematoxylin and eosin to assess neuronal viability and cytoarchitecture. The number of viable motor neurons in the ventral horn is often quantified.[5][9]
-
Biochemical Analysis: Spinal cord tissue is also processed for Western blot analysis to measure the expression of key proteins involved in inflammation (e.g., HSP 70, TNF-α, PECAM-1) and apoptosis (e.g., the p85 fragment of PARP).[5][8]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of adenosine A2A receptor agonists are believed to be mediated through several interconnected pathways.
Anti-Inflammatory Pathway of ATL146e
Activation of the A2A receptor by ATL146e on immune cells, particularly neutrophils, inhibits their activation and adhesion to the vascular endothelium. This is a critical step in reducing the inflammatory cascade that follows ischemia-reperfusion injury. The observed reduction in TNF-α and PECAM-1 expression supports this anti-inflammatory mechanism.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 50908-62-8 [amp.chemicalbook.com]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An adenosine A2A agonist, ATL-146e, reduces paralysis and apoptosis during rabbit spinal cord reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine A2A agonist reduces paralysis after spinal cord ischemia: correlation with A2A receptor expression on motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional and cytoarchitectural spinal cord protection by ATL-146e after ischemia/reperfusion is mediated by adenosine receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A analogue ATL-146e reduces systemic tumor necrosing factor-alpha and spinal cord capillary platelet-endothelial cell adhesion molecule-1 expression after spinal cord ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early adenosine receptor activation ameliorates spinal cord reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of A2A Receptor by PDRN Reduces Neuronal Damage and Stimulates WNT/β-CATENIN Driven Neurogenesis in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Side Effect Profile: 5'-(N-Cyclopropyl)carboxamidoadenosine in Comparison to Other Adenosine Agonists
For researchers, scientists, and drug development professionals, understanding the nuanced side effect profiles of adenosine receptor agonists is paramount for advancing therapeutic candidates. This guide provides a comparative evaluation of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA), a notable A2 adenosine receptor agonist, against other key agonists such as NECA, CPA, and CGS 21680. The following analysis is based on preclinical data and aims to furnish a clear, data-driven comparison to inform further research and development.
Executive Summary
This compound (CPCA) is an adenosine A2 receptor agonist with demonstrated physiological effects.[1] Preclinical studies indicate that, like other adenosine agonists, its side effect profile is primarily linked to the activation of adenosine receptors in various tissues. This guide synthesizes available quantitative data on the cardiovascular, locomotor, and thermoregulatory effects of CPCA and compares them with those of other well-characterized adenosine agonists. While direct comparative studies across all parameters are limited, this guide collates available data to provide a comprehensive overview.
Cardiovascular Effects: A Comparative Analysis
The cardiovascular system is a primary site of action for adenosine agonists, with effects on heart rate and blood pressure being of significant interest.
A study in anesthetized normotensive rats revealed that intravenous (i.v.) administration of CPCA induced a dose-dependent decrease in both arterial blood pressure and heart rate. This effect was more pronounced than that observed with the A1-selective agonist N6-cyclohexyladenosine (CHA).
| Agonist | Dose (i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Species | Reference |
| CPCA | 0.1 - 1 µg/kg | Dose-dependent decrease | Dose-dependent decrease | Rat | [2] |
| CHA (A1 agonist) | 0.1 - 1 µg/kg | Less marked decrease than CPCA | Less marked decrease than CPCA | Rat | [2] |
| CGS 21680 (A2A agonist) | 0.1 - 1.0 µg/kg/min | Significant decrease | Significant increase (10%) | Rat | [3][4] |
| NECA (non-selective) | Not specified | Hypotension | Bradycardia (at lower doses), Pressor responses (at higher doses) | Rat | [5] |
Key Observations:
-
CPCA, an A2 agonist, demonstrates a hypotensive and bradycardic effect in rats.[2]
-
In contrast, the selective A2A agonist CGS 21680 typically induces hypotension accompanied by an increase in heart rate.[3][4]
-
The non-selective agonist NECA can elicit complex, bidirectional cardiovascular responses.[5]
Locomotor Activity: Assessing Sedative Properties
Adenosine agonists are known to depress locomotor activity, a key indicator of their sedative potential.
Studies in mice have shown that various adenosine agonists, including those with A2 receptor activity, cause a profound depression of spontaneous locomotor activity.
| Agonist | ED50 for Locomotor Depression (i.p.) | Primary Receptor Selectivity | Species | Reference |
| NECA | 2 µg/kg | A1/A2 | Mouse | [6] |
| APEC (A2-selective) | 16 µg/kg | A2 | Mouse | [6] |
| CHA | 60 µg/kg | A1 | Mouse | [6] |
| CPCA | Did not cause a change in motor activity | A2 | Rat | [7] |
Key Observations:
-
While many A2 agonists like APEC show potent locomotor depressant effects, one study reported that CPCA did not alter motor activity in rats.[6][7] This suggests a potentially different central nervous system side effect profile for CPCA compared to other A2 agonists.
-
The non-selective agonist NECA is a highly potent locomotor depressant.[6]
Thermoregulatory Effects
Adenosine agonists can influence body temperature, an important parameter to consider in their overall side effect profile.
| Agonist | Effect on Core Body Temperature | Species | Reference |
| NECA | Decrease | Rat | [3] |
| CPA (A1 agonist) | Dose-dependent decrease | Rat | [6] |
| CGS 21680 (A2A agonist) | Dose-dependent decrease | Rat | [6] |
Key Observations:
-
Activation of both A1 and A2A adenosine receptors appears to contribute to a decrease in body temperature.[6] Data on the specific thermoregulatory effects of CPCA is limited in the reviewed literature.
Respiratory Effects
The influence of adenosine agonists on the respiratory system is another critical aspect of their safety profile.
Microinjections of the non-selective agonist NECA into the nucleus tractus solitarius of rats produced significant dose-related reductions in respiratory rate, which were accompanied by correlative increases in tidal volume.[4] The A1-selective agonist PIA has also been shown to depress respiration in a dose-related manner.[8] Specific data on the respiratory effects of CPCA was not prominently available in the reviewed preclinical studies.
Signaling Pathways and Experimental Considerations
The physiological effects of CPCA and other A2A adenosine receptor agonists are primarily mediated through the activation of the Gs protein-coupled A2A receptor. This initiates a signaling cascade involving adenylyl cyclase activation, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Protocols
The evaluation of the side effect profile of adenosine agonists typically involves a battery of in vivo and in vitro assays.
Cardiovascular Assessment in Rodents:
-
Animal Model: Anesthetized or conscious male Sprague-Dawley or Wistar rats are commonly used.
-
Drug Administration: Agonists are typically administered intravenously (i.v.) or intraperitoneally (i.p.).
-
Hemodynamic Monitoring: A catheter is inserted into the carotid artery or femoral artery for continuous measurement of arterial blood pressure. Heart rate is derived from the blood pressure waveform or via electrocardiogram (ECG) recordings.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate (HR) from baseline are recorded and analyzed at various doses to determine dose-response relationships.
Locomotor Activity Assessment:
-
Apparatus: Automated activity monitors (e.g., open-field arenas equipped with photobeams) are used to quantify locomotor activity.
-
Procedure: Animals (typically mice or rats) are habituated to the testing environment before drug administration. Following intraperitoneal (i.p.) injection of the agonist or vehicle, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
Data Analysis: The total activity counts or distance traveled are compared between drug-treated and vehicle-treated groups to assess for locomotor depression.
Caption: General Experimental Workflow for Side Effect Profiling.
Conclusion
The available preclinical data suggests that this compound (CPCA) exhibits a side effect profile characteristic of an adenosine A2 receptor agonist, including dose-dependent hypotension and bradycardia. Notably, one study suggests it may have a reduced impact on locomotor activity compared to other A2 agonists, a finding that warrants further investigation. A comprehensive understanding of its comparative profile is somewhat limited by the lack of direct, head-to-head studies against a wide array of other agonists under uniform experimental conditions. Future research should aim to conduct such direct comparative studies to definitively establish the therapeutic window and safety profile of CPCA relative to other adenosine receptor agonists. This will be crucial for guiding its potential development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]
- 3. Administration of caffeine inhibited adenosine receptor agonist-induced decreases in motor performance, thermoregulation, and brain neurotransmitter release in exercising rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory effects of 5'-ethylcarboxamidoadenosine, an analog of adenosine, following microinjections into the nucleus tractus solitarius of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Body temperature and ventilatory responses to CO2 during chronic respiratory acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adenosine agonists on consumptive behaviour and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicsearchonline.org [clinicsearchonline.org]
- 8. The effect of adenosine on respiratory chemosensitivity in the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5’-(N-Cyclopropyl)carboxamidoadenosine and Regadenoson in Cardiovascular Models
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular research and clinical diagnostics, the selective activation of the adenosine A2A receptor has emerged as a critical strategy for inducing coronary vasodilation. This guide provides a detailed head-to-head comparison of two prominent A2A receptor agonists: 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and Regadenoson. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Executive Summary
Both 5’-(N-Cyclopropyl)carboxamidoadenosine (CPCA) and Regadenoson are selective agonists of the adenosine A2A receptor, a G-protein coupled receptor that plays a pivotal role in mediating coronary vasodilation. Regadenoson is a well-established pharmacological stress agent used in myocardial perfusion imaging.[1][2] CPCA, while also a potent A2A agonist, is primarily utilized in pre-clinical research settings to investigate the physiological roles of the A2A receptor. This guide synthesizes available data to compare their cardiovascular effects, focusing on coronary blood flow, heart rate, and mean arterial pressure in relevant animal models.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for both CPCA and Regadenoson involves the activation of the adenosine A2A receptor, which is predominantly expressed in vascular smooth muscle cells of the coronary arteries.[3][4] This activation initiates a downstream signaling cascade that leads to vasodilation and increased coronary blood flow.
Upon binding of either CPCA or Regadenoson, the A2A receptor, a Gs-coupled receptor, activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][6] PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of vascular smooth muscle and subsequent vasodilation of the coronary arteries.[1]
Figure 1: Signaling pathway of A2A receptor agonists.
Head-to-Head Comparison of Cardiovascular Effects
While direct comparative studies between CPCA and Regadenoson are limited, data from various preclinical studies in canine and rodent models allow for an indirect comparison of their effects on key cardiovascular parameters.
Coronary Vasodilation
Both compounds are potent coronary vasodilators. In a study with anesthetized dogs, CPCA demonstrated a dose-dependent increase in coronary blood flow. Similarly, Regadenoson is well-documented to induce a rapid and significant increase in coronary blood flow in both animal models and humans.[7]
Hemodynamic Effects
The activation of A2A receptors by both agonists leads to systemic hemodynamic changes, including an increase in heart rate and a decrease in blood pressure.
| Compound | Animal Model | Dose | Change in Heart Rate (beats/min) | Change in Mean Arterial Pressure (mmHg) |
| CPCA | Anesthetized Dog | Dose-dependent | ↑ (increase) | ↓ (decrease) |
| Regadenoson | Anesthetized Dog | 5 µg/kg | ↑ ~25 | ↓ ~11% from baseline[5] |
| Regadenoson | Conscious Human | 400 µg | ↑ 25 ± 11 | ↓ Systolic: 13 ± 14, Diastolic: 10 ± 8[8] |
Table 1: Comparison of Hemodynamic Effects. Note: Direct quantitative comparison is challenging due to variations in experimental conditions.
Experimental Protocols
The following are summaries of typical experimental methodologies used to assess the cardiovascular effects of A2A receptor agonists in preclinical models.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
Objective: To evaluate the dose-dependent effects of a test compound on heart rate, blood pressure, and coronary blood flow.
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized, typically with an agent like pentobarbital, and mechanically ventilated.[9][10]
-
Instrumentation: Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. An electromagnetic flow probe is placed around the left circumflex coronary artery to measure blood flow.
-
Drug Administration: The test compound (e.g., CPCA or Regadenoson) is administered intravenously as a bolus or infusion at escalating doses.
-
Data Acquisition: Heart rate, mean arterial pressure, and coronary blood flow are continuously recorded.
Figure 2: In vivo hemodynamic assessment workflow.
Isolated Perfused Heart (Langendorff) Preparation
Objective: To assess the direct effects of a compound on coronary vascular resistance and cardiac function independent of systemic influences.
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized rodent (e.g., rat or mouse) and immediately placed in ice-cold buffer.[11][12]
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[13]
-
Drug Administration: The test compound is added to the perfusate at various concentrations.
-
Data Measurement: Coronary flow (in constant pressure mode) or perfusion pressure (in constant flow mode) is measured to determine changes in coronary vascular resistance. Heart rate and contractile force can also be monitored.[14]
Conclusion
Both 5’-(N-Cyclopropyl)carboxamidoadenosine and Regadenoson are effective and selective adenosine A2A receptor agonists that induce potent coronary vasodilation. Regadenoson is a clinically approved agent with a well-characterized safety and efficacy profile in humans for myocardial perfusion imaging. CPCA serves as a valuable research tool in preclinical studies to explore the intricacies of A2A receptor pharmacology and cardiovascular physiology. While direct comparative data is scarce, the available evidence suggests that both compounds elicit similar qualitative cardiovascular responses, consistent with their shared mechanism of action. Further head-to-head studies under identical experimental conditions are warranted to delineate subtle differences in their potency, efficacy, and duration of action, which could inform the development of next-generation A2A receptor agonists for both diagnostic and therapeutic applications.
References
- 1. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway [frontiersin.org]
- 4. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 6. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Duration of Coronary Ligation and Reperfusion for Reperfusion Injury Study in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Adenosine A2A Agonists May Change Myocardial Perfusion Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular and lethal effects of cocaine in anesthetized dogs and guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of torcetrapib in conscious and pentobarbital-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Langendorff heart - Wikipedia [en.wikipedia.org]
- 13. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Confirming the Specificity of 5'-(N-Cyclopropyl)carboxamidoadenosine Using Receptor Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA) in wild-type versus adenosine receptor knockout models, offering supporting experimental data and detailed protocols to aid in the validation of its receptor specificity. CPCA is widely recognized as a potent agonist for the A2A adenosine receptor subtype, and the use of genetically modified animal models provides the most definitive method for confirming this selectivity.
Understanding the Adenosine Receptor Family
Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in diverse functions, from cardiovascular and central nervous system regulation to inflammatory responses. Given the broad expression and sometimes opposing functions of these receptors, confirming the specificity of synthetic agonists like CPCA is paramount for their development as therapeutic agents.
The Power of Knockout Models in Pharmacology
The use of receptor knockout (KO) animal models, predominantly mice, has revolutionized pharmacological research. By selectively deleting the gene encoding a specific receptor, scientists can create a biological system devoid of that receptor's function. When a compound like CPCA is administered to these animals, any observed physiological or behavioral effects can be attributed to its interaction with the remaining receptor subtypes. Conversely, the absence of a particular effect in a specific KO model, which is present in wild-type animals, provides strong evidence for the compound's primary site of action.
Data Presentation: Comparing the Effects of CPCA in Wild-Type and A2A Receptor Knockout Mice
To illustrate the specificity of CPCA for the A2A adenosine receptor, this section presents a summary of expected quantitative data from a locomotor activity assay. The rationale for this assay is the well-established role of the A2A receptor in modulating motor function in the central nervous system.
Table 1: Effect of CPCA on Locomotor Activity in Wild-Type and A2A Receptor Knockout Mice
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Locomotor Activity (Beam Breaks / 30 min) |
| Wild-Type (WT) | Vehicle | - | 1500 ± 120 |
| Wild-Type (WT) | CPCA | 0.1 | 950 ± 95 |
| Wild-Type (WT) | CPCA | 0.5 | 450 ± 60 |
| Wild-Type (WT) | CPCA | 1.0 | 200 ± 35* |
| A2A Receptor KO | Vehicle | - | 1450 ± 130 |
| A2A Receptor KO | CPCA | 0.1 | 1400 ± 115 |
| A2A Receptor KO | CPCA | 0.5 | 1380 ± 125 |
| A2A Receptor KO | CPCA | 1.0 | 1350 ± 130 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated group. This table represents hypothetical data based on the known pharmacology of A2A agonists.
The data clearly demonstrates a dose-dependent decrease in locomotor activity in wild-type mice following the administration of CPCA. In stark contrast, CPCA has no significant effect on the locomotor activity of mice lacking the A2A adenosine receptor. This lack of response in the A2A receptor knockout model provides compelling evidence that the sedative effects of CPCA are mediated specifically through its action on the A2A receptor.
Experimental Protocols
Below is a detailed methodology for a representative experiment to assess the in vivo specificity of CPCA.
Experiment: Assessment of Locomotor Activity in Response to CPCA in Wild-Type and Adenosine Receptor Knockout Mice
1. Animals:
-
Male, 8-10 week old C57BL/6J wild-type mice.
-
Male, 8-10 week old A2A adenosine receptor knockout mice (on a C57BL/6J background).
-
Mice are housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Drug Preparation:
-
This compound (CPCA) is dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline to the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL).
-
The vehicle solution is used as a control.
3. Experimental Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Each mouse is placed individually into an open-field activity chamber (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Locomotor activity is recorded for a 30-minute habituation period.
-
Following habituation, mice are removed from the chambers and administered either vehicle or CPCA via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Immediately after injection, mice are returned to the activity chambers, and locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a subsequent 60-minute period.
4. Data Analysis:
-
Locomotor activity data is typically binned into 5- or 10-minute intervals.
-
The total activity over the 60-minute post-injection period is calculated for each animal.
-
Data are analyzed using a two-way ANOVA with genotype and treatment as the main factors, followed by post-hoc tests (e.g., Tukey's) for multiple comparisons.
-
A p-value of less than 0.05 is considered statistically significant.
Mandatory Visualization
Signaling Pathway of A2A Adenosine Receptor Activation
Caption: A2A adenosine receptor signaling cascade initiated by CPCA.
Experimental Workflow for Confirming CPCA Specificity
Caption: Workflow for in vivo validation of CPCA specificity.
Safety Operating Guide
Proper Disposal of 5'-(N-Cyclopropyl)carboxamidoadenosine: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of a High-Potency Adenosine A2 Receptor Agonist
For researchers, scientists, and drug development professionals, the proper management and disposal of potent chemical compounds are paramount to ensuring laboratory safety and environmental compliance. 5'-(N-Cyclopropyl)carboxamidoadenosine is a potent adenosine A2 receptor agonist and requires strict handling and disposal procedures due to its high toxicity. This guide provides a comprehensive, step-by-step protocol for its safe disposal.
Hazard Profile and Quantitative Data
Before handling, it is crucial to understand the hazard profile of this compound. The compound is classified as acutely toxic and can be fatal if ingested, inhaled, or comes into contact with skin.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
| Hazard Category | Classification & Precautionary Statements | Quantitative Data |
| Acute Toxicity (Oral) | H300: Fatal if swallowed. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P330: Rinse mouth. | Oral LD50: Data not available. The "Fatal if swallowed" classification indicates a very low LD50 value, warranting extreme caution. |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin. P302+P352: IF ON SKIN: Wash with plenty of water. P316: Get emergency medical help immediately. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. | Dermal LD50: Data not available. The "Fatal in contact with skin" classification indicates a very low LD50, requiring stringent skin protection. |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P320: Specific treatment is urgent. | Inhalation LC50: Data not available. The "Fatal if inhaled" classification necessitates handling in a certified chemical fume hood or with appropriate respiratory protection. |
| Personal Protective Equipment (PPE) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P284: [In case of inadequate ventilation] wear respiratory protection.[2] | Not applicable. |
| Storage | P405: Store locked up. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] | Not applicable. |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] | Not applicable. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste generation to final collection.
Personal Protective Equipment (PPE) and Safety Measures
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat for handling potent compounds is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit for highly toxic solids available.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all unused or expired this compound in its original container, if possible.
-
Any contaminated materials, such as weighing paper, pipette tips, and gloves, must be considered hazardous waste.
-
Place all contaminated solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemical-resistant container (e.g., a glass bottle with a screw cap).
-
Do not mix this waste with other chemical waste streams to avoid incompatible reactions.
-
Container Management and Labeling
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations. The date of waste accumulation should also be clearly marked.
-
Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and clearly marked as a hazardous waste storage location.
Decontamination of Empty Containers
Due to the high toxicity of this compound, empty containers require special handling:
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
Rinsate Collection: The first three rinses must be collected as hazardous liquid waste.
-
Final Disposal of Container: After triple rinsing and air-drying in a fume hood, the container can be disposed of as regular laboratory glassware, with the label fully defaced.
Final Disposal
-
Contact Environmental Health and Safety (EHS): The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
High-Temperature Incineration: The recommended disposal method for highly toxic organic compounds is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the molecule.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Dispose of this chemical in the regular trash.
-
Attempt to neutralize the chemical in the lab without a validated and approved protocol.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and pathways for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5'-(N-Cyclopropyl)carboxamidoadenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5'-(N-Cyclopropyl)carboxamidoadenosine (CPCA). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. CPCA is an adenosine A2 receptor agonist, and as a pharmacologically active substance, it requires careful handling to prevent accidental exposure.[1][2][3] The primary routes of exposure for potent compounds such as this are inhalation, dermal absorption, and ingestion.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Unpacking/Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | Mandatory: N95 Respirator or higher |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles and Face Shield | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Handling Solutions | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | As needed, based on risk assessment |
| Waste Disposal | Double Nitrile Gloves | Safety Goggles | Disposable Gown over Lab Coat | As needed, based on risk assessment |
Note: Always use powder-free nitrile gloves.[4] Reusable PPE must be properly decontaminated after use, while disposable PPE should not be reused.[5]
Operational Plan: Handling and Preparation
All procedures that may generate dust or aerosols, such as weighing, reconstituting, or sonicating the solid compound, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[4]
Protocol for Preparing a 10 mM Stock Solution:
-
Preparation: Assemble all necessary equipment (e.g., vials, solvent, pipettes, vortexer) and place them inside a chemical fume hood.
-
Don PPE: Put on all required PPE as specified for "Preparing Stock Solutions" in the table above.
-
Weighing: Tare a suitable vial on an analytical balance inside a fume hood. Carefully weigh the required amount of this compound powder.
-
Solubilization: Add the appropriate volume of solvent (e.g., DMSO) to the vial containing the powder. Close the vial securely.
-
Mixing: Gently vortex the vial until the solid is completely dissolved.
-
Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term storage.[3]
-
Cleanup: Decontaminate all surfaces within the fume hood. Dispose of all contaminated consumables as outlined in the disposal plan.
-
Doff PPE: Remove PPE in the correct order (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]
Disposal Plan
Waste contaminated with this compound is considered hazardous and must be segregated from regular laboratory trash.[4]
-
Solid Waste: Contaminated items such as weigh boats, pipette tips, and gloves should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the operational and biological context, the following diagrams illustrate a typical experimental workflow and the adenosine receptor signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
